Osmium(IV) oxide hydrate
Description
Current Scientific Landscape and Research Significance
The contemporary scientific landscape surrounding osmium(IV) oxide hydrate (B1144303) is characterized by a burgeoning interest in its catalytic and material science applications. ontosight.ai Although osmium, as an element, is one of the least studied precious metals, its nanomaterials exhibit promising features for applications in catalysis and medicine. europa.eu Osmium(IV) oxide, specifically, is a highly insoluble and thermally stable osmium source, making it suitable for applications in glass, optics, and ceramics. samaterials.com
Research is actively exploring the use of osmium oxides as catalysts in a variety of organic reactions, including oxidations and hydrogenations. nanorh.com The high reactivity of osmium oxide nanoparticles allows them to catalyze reactions at lower temperatures and pressures. nanorh.com Furthermore, their high surface area and reactivity make them valuable in the development of chemical sensors and biosensors for detecting specific gases or biological molecules. nanorh.com In the realm of energy, osmium oxides are being investigated for their potential in fuel cells and batteries due to their electrochemical properties. nanorh.com
A significant area of research focuses on the synthesis and characterization of osmium(IV) oxide nanoparticles. A 2022 study detailed the crystal growth of OsO₂ through hydrolysis experiments, demonstrating that temperature and initial solution concentrations positively affect the formation of uniform nanosphere crystals. researchgate.net The study also shed light on the growth mechanism, indicating that nucleation and aggregate growth, followed by Ostwald ripening, are key processes. researchgate.net
The hydrated form, OsO₂·nH₂O, can be produced by the reduction of a solution of osmium tetroxide. osti.gov This hydrated dioxide is of particular interest due to its distinct properties compared to its anhydrous counterpart.
Historical Trajectories of Osmium Coordination and Oxide Chemistry
The journey into understanding osmium and its compounds began in 1803 when English chemist Smithson Tennant discovered both osmium and iridium in London. chemicool.comvedantu.com He identified these new elements in the black residue remaining after dissolving crude platinum in aqua regia. chemicool.comwikipedia.org Tennant named the element "osmium" from the Greek word "osme," meaning "smell," due to the characteristic and unpleasant odor of its volatile oxide, osmium tetroxide (OsO₄). chemicool.comillinois.edu
Early applications of osmium were primarily in alloys with other platinum group metals for high-wear applications such as fountain pen tips and electrical contacts due to their extreme durability and hardness. vedantu.comwikipedia.org The use of osmium as a catalyst dates back to the early 20th century with its successful, albeit brief, use in the Haber-Bosch process for ammonia (B1221849) synthesis before being replaced by more economical iron-based catalysts. wikipedia.org
The coordination chemistry of osmium has evolved significantly over the years. Osmium can exist in a wide range of oxidation states, from -2 to +8, allowing for a rich and diverse chemistry. vedantu.comebsco.com The +4 oxidation state, as seen in osmium(IV) oxide, is one of the most stable. osti.gov The chemistry of cyclometalated osmium compounds, for instance, began to see a surge in publications after the year 2000. mdpi.com
Historically, the synthesis of many osmium complexes has been more challenging compared to their ruthenium analogs, often requiring more severe reaction conditions. mdpi.com This has, in some ways, limited the exploration of osmium chemistry. However, advancements in synthetic and characterization techniques are paving the way for more in-depth studies.
Methodological Challenges and Opportunities in Osmium(IV) Oxide Hydrate Studies
The study of this compound is not without its challenges. The rarity and high cost of osmium present a fundamental hurdle. europa.eu Furthermore, the synthesis and handling of osmium compounds require specialized procedures due to the toxicity of some of its precursors and intermediates, most notably the highly volatile and toxic osmium tetroxide. europa.eusamaterials.com
Characterizing osmium compounds, particularly at the nanoscale, can be difficult. europa.eu However, the increasing availability of advanced characterization techniques is making it easier to investigate the properties of osmium nanoparticles and clusters. europa.eu For instance, a 2022 study successfully employed field-emission scanning electron microscopy and Raman spectroscopy to characterize OsO₂ crystals. researchgate.net
A significant challenge in working with osmium salts like (NH₄)₂OsCl₆ is their low solubility in many common solvents. iieng.org This was overcome in one study by using water as a co-solvent to dissolve the salt, enabling subsequent reactions. iieng.org The synthesis of cyclometalated osmium complexes also presents difficulties, often requiring specific precursors and more extreme conditions compared to other transition metals. mdpi.com
Despite these challenges, there are numerous opportunities for future research. The development of new synthetic routes and a deeper understanding of the reaction mechanisms are crucial. For example, the study of the hydrolysis of Os-chloride complexes to form OsO₂ provides valuable insights into the transport and enrichment of osmium in hydrothermal fluids. researchgate.net The unique properties of osmium compounds, such as the slower ligand exchange mechanisms compared to their ruthenium counterparts, offer avenues for designing novel catalysts and materials. nih.gov The exploration of osmium's diverse oxidation states continues to be a fertile ground for discovering new and interesting chemical reactivity. illinois.edu
Structure
2D Structure
Properties
Molecular Formula |
H2O3Os |
|---|---|
Molecular Weight |
240.2 g/mol |
IUPAC Name |
osmium(4+);oxygen(2-);hydrate |
InChI |
InChI=1S/H2O.2O.Os/h1H2;;;/q;2*-2;+4 |
InChI Key |
CSFCKWZWCAZYRB-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-2].[O-2].[Os+4] |
Origin of Product |
United States |
Synthetic Methodologies and Controlled Fabrication of Osmium Iv Oxide Hydrate Systems
Solution-Phase Synthetic Routes
Solution-phase syntheses are fundamental for producing osmium(IV) oxide hydrate (B1144303) in powder or colloidal form. These methods often involve the chemical transformation of osmium-containing precursors in an aqueous environment.
Precipitation is a common and straightforward method for obtaining hydrated osmium dioxide. This typically involves adjusting the pH of a solution containing a soluble osmium species to induce the precipitation of the less soluble hydrated oxide.
A notable example is the neutralization of an alkaline osmate solution. When an aqueous alkaline solution containing a soluble osmate is carefully neutralized, a finely divided black precipitate of hydrated osmium dioxide is formed. google.com This process can be initiated by the gentle boiling of the neutralized solution. google.com The addition of electrolytes to a neutral solution containing colloidal hydrated osmium dioxide can also effect its precipitation. atomistry.com
Another precipitation approach involves starting with osmium-containing materials like anode slimes. After a series of extraction and purification steps to volatilize osmium tetroxide, it is collected in an alkaline solution. Subsequent neutralization of this solution leads to the precipitation of hydrated osmium dioxide. google.com
Table 1: Precipitation-Based Synthesis of Osmium(IV) Oxide Hydrate
| Starting Material | Reagents | Key Steps | Product |
| Alkaline osmate solution | Acid (e.g., Sulfuric acid) | Neutralization, gentle boiling | Finely divided black precipitate of hydrated osmium dioxide google.com |
| Colloidal hydrated osmium dioxide | Electrolytes | Addition of electrolytes to neutral solution | Precipitated hydrated osmium dioxide atomistry.com |
| Osmium-containing anode slimes | Alkaline solution, Acid | Volatilization of OsO₄, collection in alkaline solution, neutralization | Precipitated hydrated osmium dioxide google.com |
Hydrolysis of osmium precursor compounds is a versatile route to hydrated osmium dioxide. This method relies on the reaction of an osmium compound with water, often under specific temperature and pH conditions, to form the hydrated oxide.
One established method is the hydrolysis of an alkali chlorosmate, such as potassium chlorosmate (K₂OsCl₆). atomistry.com When a solution of potassium chlorosmate is treated with a strong alkali like sodium hydroxide (B78521) in the absence of air, hydrated osmium dioxide is formed. atomistry.com The hydrolysis of K₂OsCl₆ can also be performed under hydrothermal conditions (e.g., 150–550 °C and 100 MPa), which can lead to the formation of OsO₂ crystals. researchgate.net
Osmium tetroxide (OsO₄) can also serve as a precursor. Controlled hydrolysis of OsO₄, for instance in hydrochloric acid, can yield osmium(III) chloride trihydrate, which is a related hydrated species. smolecule.com Furthermore, reacting OsO₄ with sodium hydroxide can lead to the formation of osmium hydroxide oxide species.
Table 2: Hydrolysis-Driven Synthesis of this compound
| Precursor Compound | Reagents/Conditions | Key Steps | Product |
| Potassium chlorosmate (K₂OsCl₆) | Sodium hydroxide, water | Heating in the absence of air | Hydrated osmium dioxide atomistry.com |
| Potassium chlorosmate (K₂OsCl₆) | Water | Hydrothermal treatment (150–550 °C, 100 MPa) | OsO₂ crystals researchgate.net |
| Osmium tetroxide (OsO₄) | Hydrochloric acid | Hydrolysis | Osmium(III) chloride trihydrate smolecule.com |
| Osmium tetroxide (OsO₄) | Sodium hydroxide | Alkaline hydrolysis | Osmium hydroxide oxide species |
The reduction of higher oxidation state osmium compounds is another effective strategy for synthesizing hydrated osmium(IV) oxide. This approach involves the use of a reducing agent to lower the oxidation state of osmium to +4 in an aqueous medium.
A classic example is the reduction of an alkali osmate, such as potassium osmate (K₂OsO₄), with an alcohol like ethanol (B145695). atomistry.comwikipedia.org This reaction yields hydrated osmium dioxide, specifically the dihydrate (OsO₂·2H₂O), along with potassium hydroxide and acetaldehyde. atomistry.com The resulting hydrated oxide often has a bluish-black appearance. wikipedia.org
Another reduction pathway involves the use of sodium hydrosulfite to reduce osmium tetroxide to insoluble lower-valent osmium species. orgsyn.org Additionally, in the process of recovering osmium, osmium tetroxide is collected in an alkaline solution containing an organic reducing compound, which facilitates the subsequent precipitation of hydrated osmium dioxide upon heating. google.com
Table 3: Reduction-Based Synthesis of this compound
| Starting Osmium Compound | Reducing Agent | Key Steps | Product |
| Alkali osmate (e.g., K₂OsO₄) | Alcohol (e.g., Ethanol) | Reduction in aqueous solution | Hydrated osmium dioxide (OsO₂·2H₂O) atomistry.comwikipedia.org |
| Osmium tetroxide (OsO₄) | Sodium hydrosulfite | Reduction | Insoluble lower-valent osmium species orgsyn.org |
| Osmium tetroxide (OsO₄) | Organic reducing compound in alkaline solution | Collection of OsO₄, heating | Hydrated osmium dioxide google.com |
Nanostructure and Low-Dimensional Material Synthesis
The fabrication of this compound with controlled nanoscale dimensions and as thin films opens up possibilities for its application in various technological fields.
The synthesis of osmium oxide nanoparticles with controlled size and morphology is an active area of research. Hydrothermal methods have shown promise in achieving this control.
For instance, the hydrolysis of potassium chlorosmate (K₂OsCl₆) under hydrothermal conditions allows for the growth of OsO₂ crystals. researchgate.net Time-series experiments have demonstrated that the crystal growth proceeds from smaller, irregular nanoparticles (40–150 nm) to larger, more uniform nanospheres (150–450 nm) over time. researchgate.net The final size and uniformity of these nanospheres can be influenced by factors such as temperature and the initial concentration of the precursor solution, with higher temperatures and concentrations generally leading to larger and more uniform crystals. researchgate.net The growth mechanism is thought to involve initial nucleation and aggregation driven by hydrolysis, followed by Ostwald ripening. researchgate.net
The deposition of osmium oxide thin films and the creation of hybrid materials are crucial for integrating this compound into electronic and catalytic devices. While specific methods for the direct deposition of hydrated osmium(IV) oxide thin films are not extensively detailed in the provided context, related techniques for osmium and its oxides can be inferred.
The synthesis of osmium complexes on supports like silica-supported chitosan (B1678972) and wool has been demonstrated for catalytic applications, suggesting a pathway for creating hybrid architectures. skku.edu These methods involve the immobilization of an osmium precursor, such as OsO₄, onto the support material. skku.edu Such approaches could potentially be adapted for the in-situ formation of hydrated osmium oxide within a matrix.
Furthermore, the general principles of thin film deposition, such as chemical vapor deposition (CVD) or solution-based spin-coating and dip-coating, could be explored for the fabrication of this compound films, likely involving a post-deposition hydration step.
Self-Assembly Principles in Nanomaterial Design
The spontaneous organization of molecules into well-defined, larger structures is a fundamental concept known as self-assembly. rsc.org This process is central to the bottom-up fabrication of novel nanomaterials, offering an energy-efficient method for creating complex architectures. rsc.org In the realm of nanomaterial design, particularly for systems involving this compound, the principles of self-assembly are harnessed to control the size, shape, and internal morphology of the resulting nanostructures. rsc.org
The driving forces behind self-assembly are often non-covalent interactions, such as solvophobic interactions, which are particularly effective for the compartmentalization of polymer segments. rsc.orgresearchgate.net The predictability and directional nature of metal-ligand coordination bonds are also critical features in what is known as coordination-driven self-assembly. nih.gov The energy of these metal-ligand bonds is intermediate between strong covalent bonds and weaker intermolecular forces, allowing for a balance of rigidity and reversibility in the assembly process. nih.gov This reversibility enables the system to self-correct, ultimately leading to the most thermodynamically stable structure. nih.gov
Key strategies in coordination-driven self-assembly that are applicable to the design of complex nanomaterials include:
Directional Bonding: Utilizes the defined coordination geometries of metal ions to direct the assembly of ligands into predictable architectures. nih.gov
Symmetry Interaction: Employs the symmetry of both the metal precursor and the organic ligands to guide the formation of highly symmetric, discrete structures. nih.gov
Molecular Paneling: Involves the use of flat, planar ligands that can assemble around a metal center to form two- and three-dimensional structures. nih.gov
By carefully selecting the building blocks and controlling reaction parameters such as temperature, pH, and ionic strength, it is possible to guide the self-assembly process toward the desired nanostructures. tandfonline.com This "programmed" approach allows for the creation of functional nanomaterials with tailored properties. nih.gov The use of block copolymers in self-assembly is particularly noteworthy, as the different blocks can be designed to have distinct functionalities, leading to the formation of multicompartment nanostructures. rsc.org
Advanced Precursor Chemistry for this compound Formation
The synthesis of this compound often involves sophisticated precursor chemistry to ensure the desired purity, morphology, and properties of the final material. The choice of precursor and the reaction conditions play a pivotal role in the outcome of the synthesis.
Utilization of Osmium(III) Chloride and Other Osmium Salts
Osmium(III) chloride, particularly in its hydrated form (OsCl₃·xH₂O), serves as a common precursor in the synthesis of osmium-based materials. sigmaaldrich.comrsc.org It is a dark-colored, hygroscopic solid that is soluble in water. The synthesis of osmium(III) chloride itself can be achieved through methods like the direct chlorination of osmium metal at elevated temperatures (300–400°C) or the thermal decomposition of osmium(IV) chloride. While direct chlorination is more economical for large-scale production, thermal decomposition generally yields a product with higher purity.
Osmium(III) chloride hydrate is a versatile starting material for producing various osmium complexes and materials. For instance, it is used in the fabrication of sensors and in the development of conductive polymers. In the context of forming this compound, OsCl₃ can be subjected to controlled hydrolysis and oxidation. The hydration state of the starting chloride is a critical parameter that can be controlled through specific drying protocols, such as vacuum desiccation or treatment with thionyl chloride.
Other osmium salts and complexes can also be employed as precursors. For example, osmium tetroxide (OsO₄) can be reduced to form a hydrated form of osmium(IV) oxide. osti.gov
Role of Reducing and Oxidizing Agents in Synthesis
The synthesis of this compound from various precursors often necessitates the use of reducing or oxidizing agents to achieve the desired +4 oxidation state for osmium. The choice of agent depends on the starting osmium compound.
When starting with a higher oxidation state precursor like osmium tetroxide (OsO₄), a reducing agent is required. osti.govwikipedia.org For instance, the reduction of a solution of OsO₄ can yield hydrated osmium(IV) oxide. osti.gov Common reducing agents used in osmium chemistry include hydrogen gas and bisulfite salts (e.g., KHSO₃ or NaHSO₃). wikipedia.orgmasterorganicchemistry.com
Conversely, if the synthesis begins with a lower oxidation state precursor, such as osmium(III) chloride, an oxidizing agent may be necessary. The transformation of Os(III) to Os(IV) is a key step. In organic synthesis, combinations of OsO₄ with a stoichiometric oxidant like N-methylmorpholine N-oxide (NMO) are used to catalytically achieve dihydroxylation, where the osmium cycles between higher and lower oxidation states. wikipedia.orgmasterorganicchemistry.comorganicchemistrydata.org While not directly forming this compound as the final product, these reactions demonstrate the principle of using oxidizing agents to manipulate the oxidation state of osmium. wikipedia.orgorganicchemistrydata.org The reaction of an alkene with OsO₄ forms an osmate ester, which is then typically cleaved to a diol, and the osmium is re-oxidized by the co-oxidant. masterorganicchemistry.comindusuni.ac.in
The interplay between oxidizing and reducing agents is crucial for controlling the final product in the synthesis of osmium compounds. eopcw.com
Organometallic Precursor Transformation Pathways
Organometallic osmium compounds offer alternative pathways for the formation of osmium-containing materials, including oxides. These precursors often contain organic ligands bonded to the osmium center, which can be removed or transformed under specific conditions to yield the desired inorganic product.
One approach involves the use of osmium carbonyl complexes, such as Os₃(CO)₁₂, which can be synthesized from the reductive carbonylation of OsO₄. wikipedia.org While the direct conversion of such clusters to this compound is not a standard method, the principle of using organometallic precursors lies in their potential for controlled decomposition or transformation.
More complex organometallic precursors include osmium hydride complexes and those with pincer-type ligands. nih.govresearchgate.net For example, the hexahydride complex OsH₆(PⁱPr₃)₂ is a known catalyst for the hydration of nitriles, forming osmium(IV) amidate derivatives as intermediates. nih.gov This demonstrates the accessibility of the Os(IV) oxidation state from an organometallic precursor. The transformation of such precursors to an oxide would typically involve oxidative conditions to remove the organic ligands and form the oxide lattice.
Organometallic surfactants containing osmium have also been explored. scirp.org These molecules can self-assemble in solution and could potentially serve as templates or precursors for the formation of nanostructured osmium oxides. scirp.org The synthesis often starts from metal trichlorides, which are reacted with ligands to form the desired organometallic complex. google.com The thermal or chemical decomposition of these complexes could then lead to the formation of this compound.
Electrochemical and Vapor-Phase Deposition Techniques
Electrolytic Reduction Methods
Electrolytic reduction offers a pathway for the synthesis of metal oxides, including potentially this compound. This method involves the reduction of a metal-containing species at an electrode surface within an electrolytic cell. A general method for the electrolytic reduction of a metal oxide involves a molten salt electrolyte and a molten metal cathode of the same metal as the oxide being reduced. google.com
While specific details for the electrolytic deposition of this compound are not extensively documented in the provided search results, the principles can be extrapolated. For instance, a solution containing an osmium precursor, such as a chloride or a complex ion, could be subjected to electrolysis. By controlling the electrode potential, the osmium species could be reduced to the +4 oxidation state and deposited on the electrode surface. The presence of water in the electrolyte would facilitate the formation of the hydrated oxide.
The stability and properties of the deposited material can be influenced by the electrochemical conditions, such as the composition of the electrolyte, pH, temperature, and the applied potential or current density. For related noble metal oxides like iridium oxides, electrochemical studies in acidic electrolytes are common for evaluating their stability and activity, for example, in the oxygen evolution reaction. acs.org Similar electrochemical approaches could be adapted for the controlled synthesis and deposition of this compound films or nanoparticles.
Aerosol-Assisted Chemical Vapor Deposition (AACVD) for Oxide Nanostructures
Aerosol-Assisted Chemical Vapor Deposition (AACVD) has been identified as a versatile technique for the synthesis of complex oxide nanostructures. This method has been successfully employed in the fabrication of tungsten trioxide nanowires decorated with osmium oxide nanoparticles. rsc.orgdntb.gov.ua This approach allows for the controlled deposition and loading of osmium oxide onto a substrate. rsc.org
In a typical AACVD process for creating osmium oxide-decorated nanostructures, a precursor solution containing an osmium compound is aerosolized and transported to a heated substrate. The solvent evaporates, and the precursor decomposes to form the desired oxide material. This technique has been utilized to produce sensors for various gases, including nitrogen dioxide, hydrogen, and ethanol, by loading tungsten trioxide nanowires with osmium. rsc.org The performance of these sensors is influenced by the loading of the osmium oxide. rsc.org
While the direct synthesis of pure this compound via AACVD is not extensively documented in the provided research, the successful formation of osmium oxide nanoparticles suggests the feasibility of this method. rsc.orgdntb.gov.ua The characteristics of the resulting nanostructures are analyzed using techniques such as Field Emission Scanning Electron Microscopy (FESEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). rsc.org
Table 1: AACVD Parameters for Osmium Oxide Nanoparticle Deposition
| Parameter | Description | Source |
|---|---|---|
| Technique | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | rsc.orgdntb.gov.ua |
| Application | Decoration of tungsten trioxide nanowires with osmium oxide nanoparticles | rsc.org |
| Substrate | Tungsten Trioxide Nanowires | rsc.org |
| Purpose | Fabrication of gas sensors | rsc.org |
| Characterization | FESEM, HR-TEM, ToF-SIMS | rsc.org |
Atomic Layer Deposition (ALD) in Osmium Oxide Film Formation
Atomic Layer Deposition (ALD) is a thin-film deposition technique capable of producing highly conformal and uniform films with precise thickness control at the atomic level. acs.orghelsinki.fi While the primary application of ALD in the context of osmium has been the deposition of pure osmium metal thin films and nanoparticles, the underlying principles can be adapted for the formation of osmium oxides. acs.orgresearchgate.net
The ALD process for osmium typically involves the sequential exposure of a substrate to a precursor, such as osmocene (OsCp2), and a reactant gas, like molecular oxygen (O2). acs.orgresearchgate.net These processes have been successfully conducted at deposition temperatures between 325 and 375 °C. acs.orgresearchgate.net Interestingly, under these conditions, the resulting films consist of metallic osmium, with osmium oxides not being detected by X-ray diffraction, and impurity levels of oxygen, carbon, and hydrogen being less than 1 atomic percent. acs.orgresearchgate.net
The formation of osmium metal rather than oxide is attributed to the combustion of the precursor ligands on the surface during the oxygen pulse, which also forms an adsorbed oxygen layer. acs.org A notable characteristic of the osmium ALD process is a significant nucleation delay, which can be as long as 350 cycles, after which linear film growth occurs. acs.orgresearchgate.net
For the specific formation of osmium(IV) oxide, alternative reactants such as ozone (O3) could be employed, which has been shown to be effective for depositing other noble metal oxides at lower temperatures. helsinki.fiatomiclayerdeposition.com The introduction of a water pulse into the ALD cycle could potentially lead to the formation of the hydrated form, this compound.
Table 2: ALD Parameters for Osmium-related Film Deposition
| Parameter | Description | Source |
|---|---|---|
| Technique | Atomic Layer Deposition (ALD) | acs.orghelsinki.firesearchgate.net |
| Precursor | Osmocene (OsCp2) | acs.orgresearchgate.net |
| Reactant | Molecular Oxygen (O2) | acs.orgresearchgate.net |
| Deposition Temp. | 325 - 375 °C | acs.orgresearchgate.net |
| Resulting Film | Metallic Osmium | acs.orgresearchgate.net |
| Nucleation Delay | ~350 cycles | acs.orgresearchgate.net |
| Potential Reactant for Oxide | Ozone (O3) | helsinki.fi |
Advanced Spectroscopic and Structural Characterization of Osmium Iv Oxide Hydrate
High-Resolution Imaging and Morphological Analysis
Microscopy techniques are fundamental to visualizing the physical form and surface characteristics of Osmium(IV) oxide hydrate (B1144303), from the nanoscale to the microscale.
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the size, shape, and structure of nanomaterials. In the study of osmium-based nanoparticles, TEM analysis is crucial for direct visualization. For instance, studies on osmium nanoparticles synthesized via surfactant-free methods revealed the formation of particles with diameters in the range of 1 to 2 nanometers. beilstein-journals.orgresearchgate.net Specifically, TEM micrographs of osmium nanoparticles obtained from the reduction of Osmium trichloride (B1173362) (OsCl₃) and Hexachloroosmic acid (H₂OsCl₆) precursors showed average particle sizes of 1.6 ± 0.4 nm and 1.7 ± 0.3 nm, respectively. researchgate.net High-Resolution TEM (HRTEM) further allows for the imaging of the atomic lattice, providing information on the crystallinity and structure of these small nanoparticles.
Table 1: TEM-Based Size Analysis of Osmium Nanoparticles
| Precursor Used | Synthesis Conditions | Average Particle Size (nm) | Size Distribution (nm) |
| Osmium trichloride (OsCl₃) | Methanol/Water (1:2), 85°C | 1.6 | ± 0.4 |
| Hexachloroosmic acid (H₂OsCl₆) | Methanol/Water (1:2), 85°C | 1.7 | ± 0.3 |
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission SEM (FESEM), are employed to analyze the surface morphology and microstructure of materials. For osmium oxides, these techniques reveal details about the shape and aggregation of crystalline products. Hydrothermal synthesis of Osmium(IV) oxide (OsO₂) from Potassium hexachloroosmate (K₂OsCl₆) has been shown to produce crystals in the form of nanospheres or irregular nanoparticles. mdpi.com The size of these OsO₂ crystals is highly dependent on the synthesis conditions. For example, time-series experiments showed that the crystals can grow from 40–150 nm irregular nanoparticles into more uniform 150–450 nm nanospheres over time. mdpi.com Temperature also plays a significant role; increasing the temperature from 250°C to 450°C resulted in an increase in crystal size from a range of 50–150 nm to 100–400 nm. mdpi.com
Table 2: Influence of Synthesis Temperature on Osmium(IV) Oxide Crystal Size (Observed via SEM)
| Synthesis Temperature (°C) | Initial Reactant Concentration (mol/L) | Pressure (MPa) | Resulting Crystal Size Range (nm) |
| 250 | 0.002 | 100 | 50–150 |
| 300 | 0.002 | 100 | 100–380 |
| 450 | 0.002 | 100 | 100–400 |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. It is particularly useful for characterizing surface roughness and texture without the need for the high vacuum conditions required by electron microscopy. While specific AFM studies focusing exclusively on the surface topography of Osmium(IV) oxide hydrate are not widely detailed in the surveyed literature, the technique is broadly applicable for such analysis. AFM would enable quantitative measurement of surface features, such as the roughness of thin films or the topography of individual nanospheres, providing insights that are complementary to SEM and TEM data.
X-ray Diffraction and Scattering for Crystalline and Amorphous Structures
X-ray techniques are indispensable for determining the atomic and molecular structure of materials, distinguishing between crystalline and amorphous phases.
Powder X-ray Diffraction (XRD) is a primary and routine technique for identifying crystalline phases of a material. xray.czmdpi.com Each crystalline solid has a unique XRD pattern, which acts as a "fingerprint." mdpi.com For bulk Osmium(IV) oxide, XRD is used to confirm its crystalline structure and phase purity. However, the effectiveness of conventional XRD is challenged when analyzing very small nanoparticles, such as those in the 1-2 nm range. researchgate.netresearchgate.net The Bragg peaks in the diffraction pattern broaden significantly due to the small crystallite size, sometimes to the point where they become indistinguishable from the background noise, making phase identification difficult or impossible with standard laboratory equipment. researchgate.net
For materials that are nanocrystalline or amorphous, where conventional XRD is limited, X-ray total scattering coupled with Pair Distribution Function (PDF) analysis provides crucial structural information. researchgate.netnih.gov This technique analyzes both the Bragg peaks and the diffuse scattering, yielding a real-space distribution of atom-atom distances. nih.gov PDF analysis has been successfully applied to characterize 1-2 nm osmium nanoparticles where XRD failed to show identifiable peaks. beilstein-journals.orgresearchgate.net The analysis revealed that these nanoparticles possess a hexagonal close-packed (hcp) structure. beilstein-journals.orgresearchgate.net Furthermore, the PDF data offered insights into the formation mechanism, suggesting that the nanoparticles form from chain-like precursor complexes. beilstein-journals.orgresearchgate.net This makes PDF analysis an essential tool for understanding the atomic structure of poorly ordered or nano-sized this compound.
Spectroscopic Investigations of Electronic and Vibrational States
The elucidation of the electronic and vibrational characteristics of this compound is critically dependent on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the oxidation state of osmium, the nature of its coordination environment, and the influence of hydration on its structure.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is instrumental in confirming the +4 oxidation state of osmium.
The analysis of the Os 4f core level spectrum is central to this determination. The spectrum for osmium compounds typically displays a doublet corresponding to the Os 4f₇/₂ and Os 4f₅/₂ spin-orbit components. The binding energy of the Os 4f₇/₂ peak is particularly sensitive to the oxidation state of the osmium atom. For anhydrous Osmium(IV) oxide (OsO₂), which possesses a metallic character, the Os 4f core levels exhibit a distinct asymmetric line shape. aps.org The binding energies for the Os 4f₇/₂ and Os 4f₅/₂ peaks in OsO₂ have been reported at approximately 51.2 eV and 53.9 eV, respectively, with a spin-orbit splitting of 2.7 eV. aps.org
In the case of this compound, the presence of water molecules in the coordination sphere is expected to influence the electronic environment of the osmium atom. The O 1s spectrum is also highly informative. For metal oxides, the O 1s spectrum can often be deconvoluted into multiple components. A lower binding energy peak is typically assigned to the oxide lattice (O²⁻), while higher binding energy components can be attributed to surface hydroxyl species (-OH) and adsorbed water (H₂O). rsc.orgchemrxiv.orgnih.gov For this compound, a prominent peak corresponding to the hydroxyl groups or water of hydration would be expected at a higher binding energy compared to the peak for the osmate oxygen.
Table 1: Representative XPS Binding Energies for Osmium and Oxygen Species.
| Species | Core Level | Binding Energy (eV) |
| Os metal | Os 4f₇/₂ | ~50.7 |
| OsO₂ | Os 4f₇/₂ | ~51.2 |
| OsO₂ | Os 4f₅/₂ | ~53.9 |
| Metal Oxides (general) | O 1s (O²⁻) | ~528 - 530 |
| Metal Hydroxides (general) | O 1s (-OH) | ~531 - 532 |
| Adsorbed Water (general) | O 1s (H₂O) | ~532 - 534 |
Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.
UV-Vis Spectrophotometry for Speciation and Concentration Determination
UV-Vis spectrophotometry is a versatile analytical technique used for the quantitative determination of different analytes in a solution. While the UV-Vis spectrum of the simple aquated Osmium(IV) ion or its hydrated oxide is not extensively documented due to its tendency to hydrolyze and form complex species, the technique is invaluable for determining the concentration of Os(IV) in solution, often through the formation of intensely colored complexes.
A common method involves the complexation of Os(IV) with ligands that produce a strong charge-transfer band in the visible region of the spectrum. For instance, in acidic chloride solutions, Os(IV) exists as the hexachloroosmate(IV) anion, [OsCl₆]²⁻. This complex exhibits a distinct absorption maximum that can be used for its quantification. researchgate.netresearchgate.net The speciation analysis of mixtures containing Os(VIII) and Os(IV) has been successfully performed using chromogenic reagents like quercetin, which reacts selectively with Os(VIII) but not with the [OsCl₆]²⁻ complex, allowing for the determination of both species. researchgate.netresearchgate.net
The electronic transitions observed in the UV-Vis spectra of Os(IV) complexes are typically d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The d-d transitions for a d⁴ ion like Os(IV) in an octahedral field are generally weak due to being Laporte-forbidden. However, the LMCT bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based d-orbital, are typically very intense and provide the basis for the sensitive spectrophotometric determination of osmium concentration.
Table 2: UV-Vis Absorption Maxima for a Relevant Osmium(IV) Complex.
| Complex Ion | Solvent/Medium | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| [OsCl₆]²⁻ | 9 M HCl | 334.8 | 8.4 x 10³ |
Data sourced from studies on the speciation of osmium complexes. researchgate.netresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for probing the vibrational modes of molecules, including those of this compound.
The FT-IR spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the Os-O bonds, as well as vibrations associated with the water of hydration. The Os-O stretching vibrations in osmium oxides and oxy-complexes typically appear in the low-frequency region of the infrared spectrum, generally below 1000 cm⁻¹. rsc.org
The presence of water of hydration will give rise to distinct vibrational bands. A broad absorption band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules and hydroxyl groups. The H-O-H bending vibration of coordinated water molecules is typically observed around 1600-1630 cm⁻¹. nih.gov The presence and nature of these bands can provide information on the degree of hydration and the strength of hydrogen bonding within the structure.
Table 3: Expected FT-IR Vibrational Bands for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretching (water/hydroxyl) | 3000 - 3600 (broad) |
| H-O-H bending (water) | 1600 - 1630 |
| Os-O stretching | < 1000 |
This table is based on general spectral regions for hydrated metal oxides and osmium oxy-complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. However, its application to osmium compounds, including this compound, presents significant challenges. Osmium has two NMR-active isotopes, ¹⁸⁷Os and ¹⁸⁹Os. ¹⁸⁷Os is a spin-1/2 nucleus, which should give sharp signals, but it suffers from very low natural abundance (1.96%) and an extremely low gyromagnetic ratio, resulting in very low sensitivity. ¹⁸⁹Os has a higher natural abundance (16.15%) but is a quadrupolar nucleus (spin-3/2), which often leads to broad signals, making high-resolution NMR difficult.
Osmium(IV) has a d⁴ electron configuration. In an octahedral ligand field, this can lead to either a high-spin (paramagnetic) or low-spin (diamagnetic) state. For this compound, a low-spin configuration is expected, which would make the compound diamagnetic and, in principle, amenable to NMR studies. In diamagnetic complexes, the chemical shifts of ligands coordinated to the metal can provide detailed information about the coordination environment.
Surface-Enhanced Raman Spectroscopy (SERS) for Surface Chemistry
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light. Surface-Enhanced Raman Spectroscopy (SERS) is a surface-sensitive technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces or by nanoparticles.
While specific SERS studies on this compound are not widely reported, the technique holds potential for studying its surface chemistry, particularly its interaction with other molecules at interfaces. Raman spectra of osmium oxides are characterized by bands corresponding to Os-O stretching and bending vibrations. For example, the Raman spectrum of the related Osmium(VIII) oxide (OsO₄) shows characteristic vibrational modes. rsc.org
For this compound, Raman spectroscopy could potentially identify the vibrational modes of the Os-O bonds and the librational modes of the coordinated water molecules. SERS would be particularly useful for studying thin films or trace amounts of the material on a SERS-active substrate, providing enhanced signals that would otherwise be too weak to detect. This could be applied to understand corrosion processes or the catalytic activity of OsO₂ surfaces where hydration plays a key role.
Advanced Elemental and Trace Analysis Methods
Accurate quantification of osmium, especially at trace levels, is crucial in various fields, from environmental monitoring to pharmaceutical analysis. Advanced analytical techniques are required to overcome challenges such as the volatility of certain osmium species (e.g., OsO₄) and potential matrix interferences.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for the trace and ultra-trace determination of osmium. It offers exceptional sensitivity and the ability to perform isotopic analysis. A significant challenge in osmium analysis by ICP-MS is the potential loss of osmium as volatile OsO₄ during sample preparation, especially under oxidizing acidic conditions. researchgate.net
To circumvent this, various sample preparation and stabilization strategies have been developed. These include:
Microwave-assisted digestion: Using closed-vessel systems to prevent the loss of volatile species.
Complexation/Stabilization: The addition of complexing agents like thiourea (B124793) or reducing agents such as ascorbic acid after digestion to convert osmium into a non-volatile complex, ensuring its stability in the sample solution. researchgate.netnih.gov
Multi-collector ICP-MS (MC-ICP-MS) is a specialized form of ICP-MS that allows for very precise and accurate measurements of isotope ratios. This is particularly useful in geological dating (Re-Os geochronology) and for tracing the sources of osmium pollution in the environment. alsglobal.sersc.org These advanced methods enable the reliable quantification of osmium down to the parts-per-trillion (ppt) level and below.
Table 4: Comparison of Advanced Osmium Analysis Techniques.
| Technique | Principle | Typical Detection Limit | Key Advantages |
| ICP-MS | Mass spectrometric detection of ions generated in an argon plasma. | ng/L (ppt) to pg/L (ppq) | High sensitivity, high throughput, isotopic analysis capability. |
| MC-ICP-MS | ICP-MS with multiple detectors for simultaneous measurement of different isotopes. | Sub-pg level | Extremely high precision for isotope ratio measurements. |
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)
Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a robust and widely used technique for determining the concentration of trace and major elements in a sample. The method is based on the excitation of atoms and ions in a high-temperature argon plasma, which causes them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
For the analysis of this compound, the sample must first be brought into a liquid form, typically through microwave-assisted acid digestion. A mixture of nitric acid and hydrochloric acid is often employed for this purpose. A significant challenge in the analysis of osmium-containing compounds is the potential formation of volatile osmium tetroxide (OsO₄) during sample preparation, which can lead to inaccurate results and memory effects in the instrument. To mitigate this, stabilizing agents may be added post-digestion.
ICP-OES is well-suited for quantifying a wide range of potential metallic impurities that may be present in the this compound matrix. The technique offers good sensitivity, a broad linear dynamic range, and is less susceptible to matrix effects than some other methods. However, spectral interferences from the osmium matrix itself or other platinum group elements (PGEs) can occur, necessitating careful selection of analytical wavelengths and visual examination of the spectra.
Research Findings: Studies on the elemental analysis of various materials, including those containing PGEs, have established ICP-OES as a suitable technique for routine quality control. The method's validation according to pharmacopeial standards, such as those from the United States Pharmacopeia (USP), demonstrates its reliability for quantifying elemental impurities. For this compound, ICP-OES can be used to generate a detailed profile of metallic impurities, ensuring the material meets required purity specifications.
Below is an illustrative data table representing a hypothetical analysis of trace metal impurities in a batch of this compound.
Interactive Data Table: Illustrative ICP-OES Analysis of Metallic Impurities in this compound
| Element | Wavelength (nm) | Concentration (µg/g) | Detection Limit (µg/g) |
| Platinum (Pt) | 265.945 | 15.2 | 0.5 |
| Iridium (Ir) | 224.268 | 25.8 | 0.8 |
| Ruthenium (Ru) | 240.272 | 8.5 | 0.4 |
| Rhodium (Rh) | 233.477 | 3.1 | 0.2 |
| Palladium (Pd) | 340.458 | <1.0 | 1.0 |
| Iron (Fe) | 259.940 | 45.3 | 0.3 |
| Copper (Cu) | 324.754 | 5.6 | 0.2 |
| Nickel (Ni) | 231.604 | 2.9 | 0.3 |
| Lead (Pb) | 220.353 | <1.0 | 1.0 |
| Zinc (Zn) | 213.856 | 1.7 | 0.1 |
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)
Inductively coupled plasma-mass spectrometry (ICP-MS) is another powerful technique for elemental analysis, offering significantly lower detection limits than ICP-OES, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. The fundamental principle involves ionizing the sample in an argon plasma and then using a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.
The sample preparation for this compound is similar to that for ICP-OES, involving acid digestion. The issue of osmium volatility is even more critical for ICP-MS. The formation of OsO₄ can lead to its loss during preparation or cause overestimation due to vapor enrichment in the instrument's spray chamber. Consequently, the use of stabilizing agents post-digestion is a crucial step. Research has shown that a combination of thiourea and ascorbic acid in an acidic medium can effectively stabilize osmium in solution.
ICP-MS is the preferred method for determining ultra-trace elemental impurities. It can also be used for isotopic analysis, which is valuable in certain research applications. The high sensitivity of ICP-MS, however, makes it more prone to isobaric interferences (ions of different elements having the same mass) and matrix effects. These can often be mitigated by using collision/reaction cells or high-resolution instruments.
Research Findings: ICP-MS has been validated for the trace determination of osmium and other elemental impurities in various matrices, including active pharmaceutical ingredients, in accordance with stringent regulatory guidelines like ICH Q3D. The method's high sensitivity allows for the accurate quantification of impurities at levels far below the permissible daily exposure (PDE) limits set by regulatory bodies. For high-purity this compound, ICP-MS provides the necessary performance to certify the material's quality by detecting impurities at exceptionally low concentrations.
The following table provides a hypothetical example of an impurity analysis of a high-purity this compound sample using ICP-MS.
Interactive Data Table: Hypothetical ICP-MS Analysis of Ultra-Trace Impurities in this compound
| Element | Isotope Measured | Concentration (ng/g) | Quantification Limit (ng/g) |
| Rhenium (Re) | 187 | 55.2 | 0.5 |
| Tungsten (W) | 182 | 12.4 | 0.2 |
| Gold (Au) | 197 | 8.9 | 0.1 |
| Mercury (Hg) | 202 | <1.0 | 1.0 |
| Cadmium (Cd) | 111 | <0.5 | 0.5 |
| Arsenic (As) | 75 | <2.0 | 2.0 |
| Silver (Ag) | 107 | 3.5 | 0.1 |
| Thallium (Tl) | 205 | <0.2 | 0.2 |
| Uranium (U) | 238 | <0.1 | 0.1 |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost 1-3 atomic layers of a solid material. The technique works by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺), which causes the sputtering of secondary ions from the surface. These secondary ions are then accelerated into a "time-of-flight" mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes them to reach the detector. Lighter ions travel faster and arrive sooner than heavier ions.
ToF-SIMS provides detailed chemical information, including the identification of elements, isotopes, and molecular fragments. It can be used to generate high-resolution chemical maps of a surface and to perform depth profiling to analyze compositional changes with depth. For this compound, ToF-SIMS is invaluable for identifying surface contaminants, understanding the surface hydration state, and detecting the presence of different osmium oxide species. The analysis can be performed in both positive and negative ion modes to provide a comprehensive picture of the surface chemistry.
Research Findings: ToF-SIMS has been successfully applied to the surface characterization of a wide range of materials, including metal oxides. The analysis of metal oxides typically reveals the presence of metal-oxygen cluster ions (MₓOᵧ⁺/⁻), hydroxide (B78521) ions (MₓOᵧH⁺/⁻), and fragments from surface adsorbates. For this compound, one would expect to detect a series of osmium-oxygen and osmium-hydroxide cluster ions, which can provide insight into the structure of the hydrated oxide. The technique is also highly effective at detecting trace surface contamination from handling, processing, or the environment, such as hydrocarbons or silicones.
The tables below present hypothetical lists of characteristic ions that could be detected in the positive and negative ToF-SIMS spectra of this compound.
Interactive Data Table: Representative Positive Ions Detected by ToF-SIMS on this compound Surface
| Ion Species | Formula | Common Source / Interpretation |
| Osmium | Os⁺ | Osmium substrate |
| Osmium Oxide | OsO⁺ | Oxide layer fragment |
| Osmium Dioxide | OsO₂⁺ | Oxide layer fragment |
| Osmium Hydroxide | OsOH⁺ | Hydrated oxide species |
| Osmium Oxide Hydroxide | OsO₂H⁺ | Hydrated oxide species |
| Sodium | Na⁺ | Common surface contaminant |
| Potassium | K⁺ | Common surface contaminant |
| Calcium | Ca⁺ | Common surface contaminant |
Interactive Data Table: Representative Negative Ions Detected by ToF-SIMS on this compound Surface
| Ion Species | Formula | Common Source / Interpretation |
| Oxygen | O⁻ | Oxide layer |
| Hydroxide | OH⁻ | Hydrated layer, adsorbed water |
| Osmium Oxide | OsO⁻ | Oxide layer fragment |
| Osmium Dioxide | OsO₂⁻ | Oxide layer fragment |
| Osmium Trioxide | OsO₃⁻ | Oxide layer fragment |
| Osmium Hydroxide | OsOH⁻ | Hydrated oxide species |
| Osmium Dioxide Hydroxide | OsO₂H⁻ | Hydrated oxide species |
| Chloride | Cl⁻ | Residual from synthesis precursors |
Inert Gas Fusion (IGF) Analysis for Non-Metallic Impurities
Inert Gas Fusion (IGF) is a high-temperature analytical technique used to determine the content of non-metallic elements, specifically oxygen, nitrogen, and hydrogen, in solid materials. The method involves placing a sample in a high-purity graphite (B72142) crucible, which is then heated to very high temperatures (up to 3000°C) within an inert gas stream, typically helium or argon.
At these temperatures, the sample fuses, and the non-metallic elements are released. Oxygen reacts with the carbon from the crucible to form carbon monoxide (CO) and carbon dioxide (CO₂). Nitrogen is released as molecular nitrogen (N₂), and hydrogen is released as H₂. The inert carrier gas sweeps these liberated gases out of the furnace and into a series of detectors. Typically, non-dispersive infrared (NDIR) detectors are used to measure CO (and CO₂ after conversion), and a thermal conductivity (TC) detector is used to measure N₂ and H₂.
For this compound (OsO₂·nH₂O), IGF analysis is crucial for verifying the stoichiometry by quantifying the total oxygen and hydrogen content. It also serves to measure trace nitrogen impurities that may have been introduced during synthesis. The "hydrate" nature of the compound means that a significant portion of the measured oxygen and hydrogen is integral to the compound's structure, rather than being present as impurities.
Research Findings: The IGF technique is a standard method for gas determination in metals and other inorganic materials, providing reliable and precise measurements essential for quality control and material characterization. The accuracy of the method depends on factors such as the purity of the inert gas and the crucible, which can be sources of background signal. For hydrated compounds like this compound, the results from IGF are fundamental for calculating the degree of hydration (the value of 'n') and ensuring batch-to-batch consistency.
The following table shows a hypothetical analysis of the non-metallic element content in a sample of this compound, which could be used to confirm its empirical formula.
Interactive Data Table: Example IGF Analysis Results for Osmium(IV) Oxide Dihydrate (OsO₂·2H₂O)
| Element | Measured Content (wt%) | Theoretical Content (wt%) | Method |
| Oxygen (O) | 28.75 | 28.80 | NDIR Detector |
| Hydrogen (H) | 1.82 | 1.81 | TC Detector |
| Nitrogen (N) | 0.0045 | 0.00 | TC Detector |
Mechanistic Studies and Reaction Pathways Involving Osmium Iv Oxide Hydrate
Fundamental Redox Transformations and Oxidation State Stability
Osmium(IV) oxide hydrate (B1144303) (OsO₂·nH₂O) serves as a crucial intermediate in the redox chemistry of osmium. The stability of the Os(IV) state is a defining characteristic, but it can be readily transformed to both lower and higher oxidation states under specific conditions.
The reduction of Osmium(IV) oxide hydrate typically leads to the formation of osmium metal (Os(0)). This transformation is a key step in the refining and recovery of osmium from various sources.
A common and effective method for this reduction involves the use of hydrogen gas at elevated temperatures. Hydrated osmium dioxide is heated in a hydrogen atmosphere at temperatures exceeding 500°F (approximately 260°C). google.com The mechanism involves the direct reaction of hydrogen with the oxide, stripping the oxygen and water molecules to yield the pure metal.
Reaction Overview:
Reactants: this compound (OsO₂·nH₂O), Hydrogen (H₂)
Conditions: Elevated temperatures (>500°F)
Product: Osmium metal (Os)
This process is integral to metallurgical procedures where osmium is recovered from complex matrices. For instance, after volatilizing osmium as osmium tetroxide (OsO₄) and collecting it in a reducing alkaline solution, it precipitates as hydrated osmium dioxide. This precipitate is then subjected to hydrogen reduction to obtain the final metallic product. google.com
Osmium(IV) oxide can be oxidized to higher oxidation states, most notably to the volatile and highly reactive osmium tetroxide (Os(VIII), OsO₄). This oxidation is a reversible process and is fundamental to the chemical transport of osmium.
The direct oxidation with molecular oxygen is a key pathway: OsO₂ + O₂ ⇌ OsO₄ wikipedia.org
This equilibrium is temperature-dependent. While the formation of OsO₄ from bulk osmium metal requires heating to around 400°C, powdered osmium can react with oxygen at ambient temperatures to slowly form the tetroxide. The oxidation of OsO₂ provides a route to the volatile OsO₄, which is used in various chemical syntheses and as an intermediate in osmium refining. wikipedia.org In catalytic cycles, such as the Upjohn dihydroxylation, Os(VI) species are re-oxidized to Os(VIII) using a co-oxidant like N-methylmorpholine-N-oxide (NMO). organic-chemistry.org This demonstrates the accessibility of the higher oxidation state from lower ones in the presence of suitable oxidizing agents.
The chemistry of osmium(IV) in aqueous solutions is complex and involves various equilibria. While OsO₂ is generally insoluble in water, its hydrated form interacts with the aqueous environment. wikipedia.orgsamaterials.comamericanelements.com The specific disproportionation and aquation equilibria for OsO₂·nH₂O are not as extensively characterized as those for higher oxidation states like Os(VIII). However, the stability of Os(IV) suggests that disproportionation into Os(III) and Os(V) or other combinations is not a dominant process under typical conditions.
Aquation, the reaction of a compound with water where one or more coordinated water molecules displace other ligands, is central to the nature of OsO₂·nH₂O. The "hydrate" designation implies that water molecules are part of the coordination sphere of the osmium center, likely as hydroxyl (-OH) or aqua (H₂O) ligands. The precise nature of these aqueous species and their equilibria are subjects of ongoing study.
Hydrolysis and Hydration Phenomena
The presence of water, either as a reactant in hydrolysis or as a ligand in a hydrated species, profoundly influences the structure and reactivity of osmium oxides.
Hydration plays a critical role in defining the structure and, consequently, the reactivity of osmium(IV) oxide. The anhydrous form, OsO₂, is a brown-to-black crystalline powder, whereas the dihydrate (OsO₂·2H₂O) is described as a bluish-black solid. wikipedia.org This color difference points to a significant change in the electronic structure of the osmium center upon hydration, which in turn affects its reactivity.
In hydrated metal oxides, water molecules can exist as coordinated aqua ligands or can deprotonate to form hydroxyl ligands. These surface or coordinated hydroxyl groups can act as active sites for subsequent reactions, influencing the material's catalytic properties and its interaction with other chemical species. For instance, in osmium-catalyzed reactions, it is noted that in alkaline solutions, the catalyst is hydrated, which is a key aspect of the reaction mechanism. organic-chemistry.org The coordination of water or hydroxide (B78521) ions can alter the electrophilicity of the osmium center and facilitate ligand exchange, thereby influencing reaction pathways. nih.govacs.org
Hydrolysis is a key mechanism in the formation of this compound. It can be prepared by the hydrolysis of osmium(IV) complexes or the reduction of higher-state osmium compounds in aqueous media.
A significant synthetic route involves the hydrolysis of potassium hexachloroosmate(IV) (K₂OsCl₆) in hydrothermal conditions. mdpi.comresearchgate.netK₂OsCl₆ + 2H₂O → OsO₂ + 2KCl + 4HCl
Studies on this reaction show that OsO₂ crystals form from nanoparticles, and their growth is influenced by temperature and concentration. The initial phase is controlled by the hydrolysis of the Os-chloride complex, leading to nucleation and aggregation. mdpi.comresearchgate.net
Another pathway to hydrated osmium dioxide is through the reduction of higher oxidation state osmium compounds in an aqueous environment. For example, OsO₄ can be collected in an alkaline solution containing an organic reducing agent, such as an alcohol. Gentle boiling of this neutralized solution precipitates finely divided black hydrated osmium dioxide. google.com Similarly, the reduction of potassium osmate (K₂[OsO₂(OH)₄]), an Os(VI) compound, with ethanol (B145695) yields OsO₂·2H₂O. wikipedia.org
K₂[OsO₂(OH)₄] + C₂H₅OH → OsO₂·2H₂O + 2KOH + CH₃CHO
These hydrolytic and aqueous reduction pathways are crucial for synthesizing OsO₂·nH₂O and highlight the central role of water in the chemistry of osmium at this oxidation state.
Ligand Exchange and Coordination Complex Formation
The chemistry of osmium is characterized by its ability to exist in a wide range of oxidation states and form complexes with diverse ligands. Osmium(IV), with a d4 electron configuration, typically favors octahedral coordination geometry, which provides favorable stability. alfa-chemistry.com However, other geometries, such as distorted tetrahedral, are also observed, particularly in organometallic complexes. amazonaws.comacs.org
Osmium(IV) forms stable coordination complexes with a variety of ligands, significantly influencing the resulting compound's reactivity and stability. alfa-chemistry.com The nature of these ligands dictates the physicochemical properties of the complex. Common ligands include halides (Cl⁻, Br⁻), nitrogen-containing heterocycles like pyridines and imidazoles, and sulfur-containing ligands such as thiolates. alfa-chemistry.comspuvvn.edu
A significant class of Osmium(IV) complexes involves organometallic compounds, specifically homoleptic tetraaryl complexes of the type M(aryl)₄. amazonaws.comchemrxiv.org These complexes, particularly those with ortho-methylated σ-aryl ligands, are notably robust and air-stable. amazonaws.comchemrxiv.org The methyl groups provide steric hindrance that protects against decomposition pathways like reductive elimination. amazonaws.comchemrxiv.org Research has demonstrated the synthesis of Os(aryl)₄ complexes with pre-installed functional groups such as -F, -Cl, -Br, -I, and -SMe, expanding the versatility of these compounds. acs.org The coordination environment around the Os(IV) center in these tetraaryl complexes is typically a distorted tetrahedral geometry. acs.org
Table 1: Examples of Osmium(IV) Coordination Complexes and Ligands
| Complex Type | Ligands | Coordination Geometry | Reference |
|---|---|---|---|
| [Os(L)(Br)₄] | L = 2-benzoyl pyridine, di-pyridyl amine, o-phenylenediamine | Octahedral | spuvvn.edu |
| Os(aryl)₄ | aryl = 2-tolyl, 2,5-xylyl, mesityl | Distorted Tetrahedral | amazonaws.comacs.org |
| OsH₂Cl₂(PR₃)₂ | PR₃ = P-i-Pr₃, PMe-t-Bu₂ | Not Specified | acs.org |
| OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂ | Amidate, Hydride, Phosphine (B1218219) | Not Specified | nih.gov |
Osmate esters are key intermediates in reactions involving osmium oxides, particularly in the dihydroxylation of alkenes. masterorganicchemistry.comwikipedia.org Although often formed from Osmium tetroxide (OsO₄), an Os(VIII) species, the resulting cyclic osmate ester contains Os(VI). This transformation is a concerted [3+2] cycloaddition reaction between the osmium oxide and the alkene. masterorganicchemistry.comwikipedia.org This mechanism accounts for the characteristic syn-stereochemistry of the dihydroxylation, where both oxygen atoms add to the same face of the double bond. wikipedia.org
These osmate esters are generally stable and can be isolated. masterorganicchemistry.com Their stability allows for their use in determining the absolute configuration of organic molecules through X-ray crystallography. digitellinc.com The diol product is typically liberated from the osmate ester intermediate by hydrolysis or by using a reducing agent like sodium bisulfite (NaHSO₃). masterorganicchemistry.com
An alternative, non-oxidative method for forming osmate esters involves the redox-neutral condensation of diols with a stable osmium(VI) salt, such as potassium osmate dihydrate (K₂[OsO₂(OH)₄]). digitellinc.comescholarship.org This approach is advantageous as it avoids the highly toxic OsO₄ and can be applied to a wider range of substrates, including 1,3-diols, which cannot be prepared from alkenes. escholarship.org These osmate-TMEDA (tetramethylethylenediamine) esters have been shown to be stable enough for purification by chromatography on silica (B1680970) gel. escholarship.org
Osmium complexes are effective catalysts for a range of organic transformations, including hydrogenation, dehydrogenation, and oxidation reactions. acs.orgalfachemic.com The versatility of osmium in different oxidation states is central to its catalytic activity.
Nitrile Hydration: A well-studied catalytic cycle involves the hydration of aliphatic nitriles to amides catalyzed by osmium polyhydrides. nih.gov In this cycle, the active catalytic species are trihydride osmium(IV) amidate derivatives. nih.gov The process involves the coordination of the nitrile to a κ¹-N-amidate osmium complex, forming a seven-coordinate intermediate. This intermediate is then attacked by an external water molecule in the rate-determining step of the cycle. nih.gov
Oxidative Cleavage of Olefins: Osmium tetroxide, in catalytic amounts, can be used for the oxidative cleavage of olefins, presenting an organometallic alternative to ozonolysis. nih.govorganic-chemistry.org The proposed mechanism involves the formation of an osmate ester intermediate from the olefin and OsO₄. This ester then undergoes oxidative cleavage by a co-oxidant like Oxone, yielding ketones or carboxylic acids. organic-chemistry.org The osmium is re-oxidized back to Os(VIII) to continue the catalytic cycle. wikipedia.org
Hydrogenation and Dehydrogenation: Osmium complexes have emerged as powerful catalysts for hydrogenation (HY) and transfer hydrogenation (TH) of ketones, aldehydes, and esters, as well as for the dehydrogenation of alcohols. acs.org These reactions often involve organometallic osmium species that cycle between different oxidation states to facilitate the transfer of hydrogen.
Table 2: Catalytic Applications Involving Osmium Species
| Reaction | Osmium Species Involved | Key Transformation | Reference |
|---|---|---|---|
| Nitrile Hydration | Os(IV) amidate complexes | R-C≡N → R-C(O)NH₂ | nih.gov |
| Oxidative Cleavage | Os(VIII)/Os(VI) cycle | C=C → C=O + O=C | nih.govorganic-chemistry.org |
| Hydrogenation of Esters | PNN Osmium complexes | R-C(O)OR' → R-CH₂OH | acs.org |
| Hydroformylation | Os₃(CO)₁₂ with phosphine ligand | Olefin → Aldehyde | alfachemic.com |
Kinetic and Thermodynamic Investigations of Reaction Pathways
Understanding the kinetics and thermodynamics of reaction pathways is crucial for optimizing catalytic processes and elucidating reaction mechanisms. Studies on osmium-catalyzed reactions have provided detailed insights into rate-determining steps, intermediate species, and transition states.
In the osmium-catalyzed hydration of nitriles, kinetic analysis revealed that the reaction rate is proportional to the concentrations of the catalyst precursor, the nitrile, and water. nih.gov This rate law indicates that all three components are involved in the rate-determining step. nih.gov DFT calculations and experimental evidence concluded that the rate-determining step is the nucleophilic attack of an external water molecule on the nitrile coordinated to the osmium(IV) center. nih.gov
In the osmium-catalyzed asymmetric dihydroxylation of styrenes, kinetic studies using a Hammett-type approach showed a change in the rate-limiting step depending on the electronic nature of the substituents on the styrene (B11656). nih.gov For styrenes with electron-donating groups, the hydrolysis of the osmium(VI) mono(glycolate) is the rate-limiting step, following an A1 type process. Conversely, for styrenes with electron-withdrawing groups, the hydrolysis occurs via a stepwise attack of a nucleophile on the osmium center. nih.gov
The direct or indirect observation of intermediates and the characterization of transition states are fundamental to confirming a proposed reaction mechanism.
In the nitrile hydration mechanism, a key seven-coordinate intermediate is formed by the coordination of the nitrile to a κ¹-N-amidate osmium(IV) complex. nih.gov The subsequent rate-determining attack by water proceeds through a six-membered cyclic transition state, which involves interactions between the nitrile carbon, the water oxygen, and the amidate nitrogen (Cnitrile···O–H···Namidate). nih.gov
A separate kinetic and thermodynamic study investigated a comproportionation reaction between an Os(VIII) species (cis-[OsVIIIO₄(OH)₂]²⁻) and an Os(VI) species (trans-[OsVIO₂(OH)₄]²⁻). rsc.org This reaction was found to form a postulated Os(VII) intermediate, [OsVIIO₃(OH)₃]²⁻. The formation of this intermediate was corroborated through mole fraction titrations, and the equilibrium and rate constants for the reaction were determined. rsc.org
Table 3: Kinetic Data for the Comproportionation Reaction at 298.1 K
| Reaction | Parameter | Value | Reference |
|---|---|---|---|
| cis-[OsVIIIO₄(OH)₂]²⁻ + trans-[OsVIO₂(OH)₄]²⁻ ⇌ 2[OsVIIO₃(OH)₃]²⁻ | Forward rate constant (k₊₂) | 620.9 ± 14.6 M⁻¹s⁻¹ | rsc.org |
| Reverse rate constant (k₋₂) | 65.7 ± 1.2 M⁻¹s⁻¹ | rsc.org | |
| Equilibrium constant (KCOM) | 9.3 ± 0.4 | rsc.org |
Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies
Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its path through a reaction. The kinetic isotope effect, on the other hand, is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_light) to that with the heavier isotope (k_heavy).
Deuterium (B1214612) Labeling and Solvent Isotope Effects:
In reactions where this compound is implicated as a catalyst or intermediate, particularly in aqueous media, the use of deuterium oxide (D₂O) as a solvent allows for the investigation of proton transfer steps. A solvent kinetic isotope effect (SKIE), where the reaction rate in H₂O is compared to that in D₂O, can reveal the involvement of solvent molecules in the rate-determining step. For instance, in osmium-catalyzed oxidations, a significant SKIE (kH₂O/kD₂O > 1) would suggest that a proton transfer from a water molecule is part of the slowest step of the reaction.
One area where such studies are relevant is in the osmium-catalyzed hydration of nitriles. Research has shown that the active catalytic species in these reactions can be trihydride osmium(IV) amidate derivatives. The formation and reactivity of these species inherently involve the participation of water molecules. Isotopic labeling studies using D₂O could help elucidate whether the water molecule acts as a nucleophile, a proton shuttle, or is involved in the regeneration of the catalyst.
Oxygen-18 Labeling in Oxidation Reactions:
In oxidation reactions catalyzed by osmium species, including potentially OsO₂·nH₂O, ¹⁸O labeling of either the oxidant or the water solvent is a critical tool for determining the origin of the oxygen atoms in the final product. For example, if a substrate is oxidized to an alcohol or a diol, the source of the newly introduced hydroxyl oxygen(s) can be traced.
Consider a hypothetical oxidation of an alkene to a diol catalyzed by an Os(IV) species in the presence of an oxidant and water. By using H₂¹⁸O, one can determine if the oxygen atoms in the diol product originate from the water molecules or from the primary oxidant. If ¹⁸O is incorporated into the product, it provides strong evidence for the involvement of water in the oxygen-transfer step, possibly through the formation of an Os(IV)-aqua or hydroxo complex that participates directly in the reaction.
Kinetic Isotope Effect Data in Osmium-Catalyzed Reactions:
While specific KIE data for reactions directly involving isolated this compound is scarce in the literature, data from related osmium-catalyzed reactions provide a framework for understanding its potential reactivity. For instance, in osmium-catalyzed alcohol oxidation, a primary deuterium KIE (kH/kD > 1) is often observed when the C-H bond of the alcohol is replaced with a C-D bond. This indicates that the cleavage of this bond is the rate-determining step.
The following interactive table summarizes hypothetical KIE values and their mechanistic implications in reactions where this compound could be a key player.
| Reaction Type | Isotopic Substitution | Observed KIE (k_light / k_heavy) | Mechanistic Implication |
| Alkene Dihydroxylation | Solvent (H₂O vs. D₂O) | 1.5 - 2.5 | Proton transfer from water is involved in the rate-determining hydrolysis of an osmate ester intermediate. |
| Alcohol Oxidation | Substrate (R-CH₂-OH vs. R-CD₂-OH) | 3.0 - 7.0 | C-H bond cleavage is the rate-determining step. |
| Nitrile Hydration | Solvent (H₂O vs. D₂O) | ~1.0 | Water is likely not involved in a proton transfer in the rate-determining step, suggesting its primary role might be as a nucleophile in a subsequent, faster step. |
| Oxygen Atom Transfer | Oxidant (¹⁶O vs. ¹⁸O) | 1.02 - 1.05 | Indicates the involvement of the oxidant in the rate-determining step, but the small magnitude suggests a complex mechanism where bond breaking is not the sole contributor to the transition state energy. |
These data, while illustrative, highlight how isotopic labeling and KIE studies can be applied to dissect the intricate mechanistic details of reactions involving this compound. Further dedicated research focusing specifically on this compound is necessary to build a comprehensive understanding of its reaction pathways.
Catalytic Research Applications of Osmium Iv Oxide Hydrate
Catalysis in Organic Synthesis
Osmium-based catalysts, frequently derived from osmium(IV) oxide hydrate (B1144303), are renowned for their high efficiency and selectivity in a range of organic transformations. These catalysts are particularly valuable in reactions requiring powerful and specific oxidizing or reducing capabilities.
Vicinal Dihydroxylation of Alkenes (e.g., Upjohn Process, Sharpless Asymmetric Dihydroxylation)
The most prominent application of osmium catalysis is the vicinal dihydroxylation of alkenes, a reaction that converts a carbon-carbon double bond into a vicinal diol (a 1,2-diol) with syn-stereochemistry. mdpi.comwikipedia.org In these processes, the active catalyst is typically osmium tetroxide (OsO₄), a high-oxidation-state species. mdpi.comgoogle.com Osmium(IV) oxide hydrate can serve as a precursor to the active OsO₄ catalyst, which is regenerated in a catalytic cycle.
The reaction proceeds via a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. cymitquimica.comorientjchem.org This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species (Os(VI)). cymitquimica.comnih.gov To make the process catalytic with respect to the expensive and toxic osmium, a stoichiometric co-oxidant is used to reoxidize the Os(VI) back to OsO₄. mdpi.comgoogle.com
Upjohn Process: Developed in 1973, the Upjohn dihydroxylation uses a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant. google.comrsc.org This method provides high yields of cis-diols from a wide range of alkenes and represented a significant improvement over using stoichiometric amounts of osmium tetroxide. google.comrsc.org
Sharpless Asymmetric Dihydroxylation: A landmark development in asymmetric catalysis, the Sharpless asymmetric dihydroxylation (AD) renders the dihydroxylation of prochiral alkenes enantioselective. semanticscholar.orgrsc.org This is achieved by adding a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to the reaction mixture. orientjchem.orgsemanticscholar.org These ligands coordinate to the osmium center, creating a chiral environment that directs the attack of the alkene from one face over the other, leading to high enantioselectivities. semanticscholar.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the procedure. semanticscholar.orgrsc.org
| Process | Key Reagents | Stereochemistry | Key Feature |
|---|---|---|---|
| Upjohn Dihydroxylation | cat. OsO₄, NMO (stoich.) | Syn (cis-diol) | Catalytic use of osmium for racemic or meso diols. google.comrsc.org |
| Sharpless Asymmetric Dihydroxylation | cat. K₂OsO₂(OH)₄, K₃Fe(CN)₆ (stoich.), Chiral Ligand (e.g., (DHQD)₂PHAL) | Syn (chiral cis-diol) | Highly enantioselective dihydroxylation of alkenes. semanticscholar.orgrsc.org |
Hydrogenation and Transfer Hydrogenation Reactions
While catalysts based on rhodium, iridium, and ruthenium have traditionally dominated the field of hydrogenation, osmium complexes are emerging as powerful alternatives. nih.gov Osmium catalysts have demonstrated remarkably high activity in both direct hydrogenation (HY) and transfer hydrogenation (TH) of substrates containing carbon-oxygen and carbon-nitrogen double bonds, such as ketones, aldehydes, and imines. nih.govresearchgate.net
These reactions typically employ well-defined osmium complexes featuring specific ligand architectures, such as those containing diphosphine and diamine ligands. nih.gov Although historically considered less active due to slower ligand exchange kinetics, recent research has refuted these prejudices, showing that osmium-based systems can achieve catalytic activities comparable or even superior to their ruthenium analogues. nih.govresearchgate.net The high thermal stability and straightforward synthesis of many osmium complexes further enhance their utility in these reductive transformations. nih.gov
Nitrile Hydration to Amides
The conversion of nitriles to primary amides is an atom-economical transformation of significant industrial importance. Osmium complexes have proven to be competent catalysts for this hydration reaction. Research has shown that an osmium polyhydride complex, OsH₆(PⁱPr₃)₂, effectively catalyzes the hydration of aliphatic nitriles.
Under catalytic conditions, the initial osmium hexahydride reacts with the nitrile and water to form trihydride osmium(IV) amidate derivatives. These osmium(IV) species are key intermediates in the catalytic cycle. The mechanism involves the coordination of the nitrile to the osmium center, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to the formation of the amide product and regeneration of the active catalyst.
Selective Oxidation of Organic Substrates
Beyond the dihydroxylation of alkenes, osmium catalysts, often derived from OsO₂, are effective in the selective oxidation of other organic substrates. mdpi.com For instance, arene-osmium(II) complexes can catalyze the selective oxidation of styrene (B11656) to benzaldehyde (B42025) using sodium periodate (B1199274) as the oxidant. Mechanistic studies suggest that these reactions proceed through a high-valent dioxo arene-osmium(VI) species.
Furthermore, osmium nanoparticles have been utilized for the aerobic oxidation of various alcohols, including activated, unactivated, and heteroatom-containing variants, to the corresponding carbonyl compounds. These catalytic systems often exhibit high activity and selectivity under mild reaction conditions.
Catalytic Reduction of Nitro Compounds
The reduction of nitro compounds, particularly aromatic nitroarenes, to primary amines is a fundamental transformation in organic chemistry, crucial for the synthesis of anilines, dyes, and pharmaceuticals. Osmium-based catalysts are effective in promoting this reduction. mdpi.comnih.gov
Osmium nanoparticles, often generated in situ from precursors like osmium tetroxide, have been successfully used to catalyze the reduction of substrates like p-nitrophenol and 5-nitrobenzimidazole (B188599) to their corresponding amino derivatives. mdpi.comnih.gov These reactions typically use a reducing agent such as sodium borohydride (B1222165) or molecular hydrogen. mdpi.comnih.gov Additionally, osmium supported on carbon has been patented as a catalyst for the hydrogenation of nitro groups.
Mechanistic Aspects of Osmium(IV) Catalysis
The catalytic activity of systems derived from this compound is intrinsically linked to the ability of osmium to cycle through multiple oxidation states, most notably Os(IV), Os(VI), and Os(VIII).
In the context of vicinal dihydroxylation , the catalytic cycle is primarily understood to involve Os(VIII) and Os(VI) states. google.com The reaction begins with a [3+2]-cycloaddition between the alkene and OsO₄ (Os(VIII)), forming a cyclic osmate ester where the osmium is formally in the Os(VI) state. semanticscholar.org Hydrolysis of this ester releases the diol and the reduced osmium species, often formulated as H₂OsO₄ (Os(VI)). A co-oxidant then regenerates the OsO₄, closing the catalytic loop. google.com A potential secondary pathway can occur if the osmate ester is oxidized back to an osmium(VIII)-diol complex before hydrolysis, which can then dihydroxylate another alkene, though this often leads to lower enantioselectivity in asymmetric variants. semanticscholar.org
For nitrile hydration , a different mechanism involving Os(IV) intermediates is operative. The active catalyst is an osmium(IV) amidate species, generated from an osmium polyhydride precursor. The key steps involve the coordination of the nitrile to the Os(IV) center, followed by the rate-determining nucleophilic attack of an external water molecule. This attack is proposed to be concerted, occurring at both the nitrile carbon and the amidate nitrogen through a six-membered cyclic transition state, which ultimately affords the amide and regenerates the catalyst.
Elucidation of Catalytic Cycles and Active Species
The elucidation of catalytic cycles involving osmium compounds is critical to understanding and optimizing their reactivity. Research has focused on identifying the active species and intermediate steps in key transformations such as dihydroxylation and nitrile hydration.
In the well-known osmium-catalyzed dihydroxylation of alkenes, the catalytic cycle is generally understood to involve the [3+2] cycloaddition of an osmium(VIII) species, typically osmium tetroxide (OsO₄), to an alkene. wikipedia.org This concerted step forms a cyclic osmate ester intermediate. wikipedia.orglibretexts.org Subsequent hydrolysis of this ester yields the desired cis-diol and a reduced osmium(VI) species. wikipedia.org For the reaction to be catalytic, a co-oxidant is required to regenerate the active Os(VIII) catalyst from the Os(VI) by-product. wikipedia.org Common reoxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org
Beyond dihydroxylation, osmium catalysts are effective in other transformations. For instance, the hexahydride complex OsH₆(PⁱPr₃)₂ has been shown to competently catalyze the hydration of aliphatic nitriles to amides. nih.gov Detailed mechanistic studies combining experimental evidence and Density Functional Theory (DFT) calculations have revealed that the active catalytic species are not the initial hexahydride. Instead, under catalytic conditions, the precursor reacts with the nitrile and water to form trihydride osmium(IV) amidate derivatives, specifically OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂. nih.gov These osmium(IV) amidate compounds are catalyst precursors that generate the true catalyst for each specific nitrile substrate. nih.gov The rate-determining step involves the attack of an external water molecule on the coordinated nitrile in a six-membered cyclic transition state. nih.gov
The active species in CO oxidation using MgO-supported osmium catalysts are inferred to be osmium monocarbonyls, which are formed from an osmium dioxo species precursor. nih.gov
Table 1: Key Osmium Species in Catalytic Cycles
| Reaction | Catalyst Precursor | Active Species/Key Intermediate | Osmium Oxidation State Change | Reference |
| Alkene Dihydroxylation | OsO₄ / K₂[OsO₂(OH)₄] | Cyclic Osmate Ester | VIII → VI → VIII | wikipedia.orgorganic-chemistry.org |
| Nitrile Hydration | OsH₆(PⁱPr₃)₂ | κ¹-N-amidate derivatives | IV (precursor) | nih.gov |
| CO Oxidation on MgO | Os(=O)₂{-Osupport} | Osmium monocarbonyls | N/A | nih.gov |
Role of Hydrated and Oxide Forms in Catalytic Activity
The specific form of the osmium compound, whether as a hydrated species or an anhydrous oxide, plays a significant role in its catalytic activity and the reaction mechanism. In many osmium-catalyzed reactions, particularly in aqueous or alkaline media, hydrated species are the catalytically relevant forms.
For example, in the dihydroxylation of alkenes, while the reaction is often depicted with anhydrous OsO₄, it is noted that in alkaline solutions, the catalyst is indeed hydrated. organic-chemistry.org The potassium osmate salt, K₂[OsO₂(OH)₄], which is a hydrated Os(VI) species, is a common and effective catalyst precursor for this transformation. wikipedia.orgalfachemic.com This species is oxidized in situ to the active Os(VIII) catalyst. wikipedia.org The presence of hydroxyl ligands can influence the solubility, stability, and reactivity of the catalytic species.
The critical role of water, and by extension hydrated intermediates, is also evident in the hydration of nitriles catalyzed by osmium polyhydrides. nih.gov The catalytic cycle explicitly involves the participation of water molecules in the rate-determining step. nih.gov The formation of trihydride osmium(IV) amidate complexes from the reaction of the osmium precursor, nitrile, and water underscores that hydrated or hydroxo-osmium species are central to the catalytic process. nih.gov
Conversely, anhydrous oxide forms are also catalytically important, especially in gas-phase reactions or on solid supports. MgO-supported osmium dioxo species, described as Os(=O)₂, are precursors for CO oxidation catalysts. nih.govosti.gov These surface-bound oxide species are highly reactive and represent the starting point for the catalytic cycle. nih.gov The powdery form of osmium metal itself is readily oxidized by oxygen at room temperature to form osmium dioxide (OsO₂), which can be further oxidized to the volatile and catalytically active osmium tetroxide (OsO₄) upon heating. alfachemic.com This highlights the interplay between the metallic, oxide, and hydrated forms in generating catalytically active centers.
Catalyst Design and Immobilization Strategies
Heterogenization onto Insoluble Matrices
A significant challenge in using osmium catalysts is their high toxicity and the difficulty in separating the catalyst from the reaction products, which can lead to product contamination. tandfonline.com To address these environmental and safety concerns, extensive research has focused on the heterogenization of osmium catalysts by immobilizing them onto insoluble matrices. tandfonline.comlucp.net This strategy facilitates easy catalyst recovery and recyclability, making the process more economical and environmentally friendly. lucp.net
Various insoluble matrices have been employed for this purpose:
Polymers: Osmium tetroxide has been immobilized on polymeric supports, creating "polymer-bound osmium oxide catalysts". documentsdelivered.com Another approach involves microencapsulation followed by cross-linking to create polymer-incarcerated osmium (PI Os) catalysts that are insoluble in common organic solvents. lucp.net These encapsulated catalysts showed excellent yield and enantioselectivity with very low osmium leaching. lucp.net
Inorganic Oxides: Nanocrystalline magnesium oxide (NAP-MgO) has been used as a support for bifunctional osmium catalysts. lucp.net
Magnetic Nanoparticles: Osmium has been impregnated on magnetite (Fe₃O₄) to create a catalyst that can be easily separated from the reaction mixture using an external magnet. polymer-books.com
These heterogenization efforts aim to diminish the drawbacks of homogeneous osmium catalysis without significantly compromising catalytic performance. tandfonline.com
Support Effects in Supported Osmium Catalysts
The choice of support material can have a profound impact on the catalytic properties of supported osmium catalysts, a phenomenon known as metal-support interaction (MSI). youtube.comrsc.org These interactions can alter the electronic state, dispersion, and stability of the osmium species, thereby influencing catalytic activity and selectivity. youtube.com
A clear example is the use of magnesium oxide (MgO) as a support for single-site osmium catalysts. nih.govosti.gov Osmium dioxo species formed on the MgO surface act as precursors for CO oxidation catalysts. nih.gov The support is not merely an inert scaffold but actively participates in stabilizing the mononuclear osmium species. osti.gov The interaction between the osmium and the MgO surface dictates the structure and reactivity of the active sites. nih.gov
The reducibility of the support material is another critical factor. Strong metal-support interactions (SMSI) are well-documented for catalysts supported on reducible oxides like titanium dioxide (TiO₂). sciencenet.cn When subjected to high-temperature reduction, surface ions of the support (e.g., Ti⁴⁺) can be partially reduced (to Ti³⁺), leading to strong electronic interactions with the supported metal particles. sciencenet.cn This can significantly alter the chemisorption properties and catalytic behavior of the metal. While much of the foundational SMSI work focused on other Group VIII metals, the principles apply to osmium as well, influencing how it interacts with reactants. sciencenet.cn The nature of the support determines the charge transfer between the metal and the support, which in turn affects the oxidation state and reactivity of the osmium catalytic centers. youtube.com
Table 2: Examples of Supported Osmium Catalysts and Support Effects
| Osmium Species | Support Material | Application | Observed Support Effect | Reference |
| Os(=O)₂ | Magnesium Oxide (MgO) | CO Oxidation | Stabilization of single-site active species. | nih.govosti.gov |
| Os Nanoparticles | Magnetite (Fe₃O₄) | Hydrogenation, Oxidation | Provides magnetic recoverability. | polymer-books.com |
| Osmium complex | Nanocrystalline MgO | Heck & AD Reactions | Acts as a support for a bifunctional catalyst. | lucp.net |
| Osmium | Carbon Vulcan® | Oxygen Reduction | Affects electrocatalytic activity depending on synthesis conditions. | researchgate.net |
Design of Multitasking and Chiral Osmium Catalysts
The design of advanced osmium catalysts has moved towards creating multifunctional systems that can catalyze multiple reaction steps or achieve high stereoselectivity. nih.gov
Multitasking Catalysts: Researchers have developed bifunctional catalysts that combine osmium's oxidative capabilities with another catalytic function on a single support. For instance, a nanocrystalline magnesium oxide (NAP-MgO) supported catalyst was designed to promote a one-pot sequential Heck reaction followed by an asymmetric dihydroxylation (AD) reaction. lucp.net This allows for the synthesis of diverse, optically active diols in a more efficient manner.
Chiral Catalysts: Asymmetric catalysis using osmium is most famously demonstrated in the Sharpless Asymmetric Dihydroxylation, which utilizes chiral ligands derived from cinchona alkaloids to induce enantioselectivity. organic-chemistry.orglucp.net More recent innovations have focused on creating catalysts where the chirality originates from the metal center itself ("chiral-at-metal"). Researchers have successfully synthesized the first chiral-at-osmium complex. rsc.orgrsc.org This octahedral osmium(II) complex features achiral ligands arranged asymmetrically around the osmium atom, making the metal center the sole source of chirality. rsc.orgrsc.org This complex proved to be a highly effective catalyst for enantioselective intramolecular C(sp³)–H amination reactions, including the cyclization of azidoformates to produce chiral 2-oxazolidinones with high yields and enantiomeric purities. rsc.orgrsc.org This approach represents a minimalist and elegant strategy for asymmetric catalysis. youtube.com
Applications in Environmental Catalysis Research
Osmium-based catalysts are being investigated for several applications in environmental catalysis, primarily focused on pollution control and sustainable energy conversion.
One key area is the oxidation of carbon monoxide (CO), a toxic pollutant from incomplete combustion. Single-site osmium catalysts supported on MgO have been shown to be active for CO oxidation. nih.gov The supported Os(=O)₂ species serve as the catalyst precursor, demonstrating the potential for osmium in automotive exhaust treatment and other air purification technologies. nih.gov
The development of heterogenized and recyclable osmium catalysts is itself an important contribution to environmental sustainability. lucp.net By immobilizing osmium on supports, the risk of leaching the toxic metal into product streams and the environment is significantly reduced, aligning with the principles of green chemistry. tandfonline.comlucp.net
Furthermore, osmium-based materials are being explored as electrocatalysts for energy conversion reactions that are central to a hydrogen-based economy. Novel osmium electrocatalysts have been developed for the oxygen reduction reaction (ORR) and the hydrogen oxidation reaction (HOR), which are the key processes in fuel cells. researchgate.net Research is also being conducted on osmium-based catalysts for the hydrogen evolution reaction (HER), which is crucial for producing hydrogen fuel from water. researchgate.net These applications highlight the potential of osmium catalysts in developing cleaner energy technologies.
Electrochemical Research Applications of Osmium Iv Oxide Hydrate
Development of Electrode Materials
The development of high-performance, stable, and cost-effective electrode materials is crucial for advancing various electrochemical technologies. Osmium(IV) oxide hydrate (B1144303) and related osmium nanostructures are being actively investigated as components in these materials due to their potential to catalyze key electrochemical reactions.
Osmium Oxide Nanostructures as Electrocatalysts
Osmium oxide nanostructures have emerged as potent electrocatalysts for several important reactions. Their high surface area and distinct electronic structure contribute to their catalytic efficacy. Researchers have synthesized various osmium-based nanomaterials and evaluated their performance in reactions such as the oxygen reduction reaction (ORR) and hydrogen oxidation reaction (HOR), which are fundamental to fuel cell operation. researchgate.net
Novel osmium electrocatalysts have been developed through methods like the thermolysis of osmium carbonyl clusters, resulting in nanoparticulated metallic osmium. researchgate.net These materials have demonstrated dual catalytic activity for both ORR and HOR in acidic environments. researchgate.net The electrocatalytic properties are influenced by synthesis conditions, such as temperature and atmosphere, which affect the final structure and composition of the nanoparticles. researchgate.net For instance, osmium nanoparticles have been shown to be kinetically superior and more stable catalysts for borohydride (B1222165) electro-oxidation compared to platinum and platinum-ruthenium catalysts. researchgate.net
Table 1: Comparison of Osmium-Based Electrocatalysts for Borohydride Oxidation
This table summarizes the performance of different anode catalysts in a Direct Borohydride Fuel Cell (DBFC) at 0.6 V.
| Anode Catalyst (1 mg cm⁻²) | Temperature | Current Density (mA cm⁻²) |
| 20% Os/C | 298 K | 30 |
| 20% Os/C | 333 K | 100 |
| Platinum (Pt) | 298 K | < 10 |
| Platinum-Ruthenium (PtRu) | 298 K | ~15 |
Data sourced from fuel cell experiments demonstrating the superior kinetic performance of osmium nanoparticles. researchgate.net
The synthesis of osmium oxide nanosphere crystals via hydrothermal methods has also been explored, yielding materials with high surface area and good electrode conductivity, suggesting their potential in various electrochemical applications. mdpi.com The size and morphology of these nanostructures can be controlled by adjusting reaction parameters like temperature and time, which in turn influences their catalytic performance. mdpi.com
Hybrid Films for Enhanced Electrochemical Performance
To further improve electrochemical performance, osmium oxide nanostructures are often incorporated into hybrid films, typically with conductive carbon-based materials like reduced graphene oxide (rGO). These composite materials leverage the synergistic effects between the components: the high conductivity and large surface area of rGO combined with the catalytic activity of osmium nanoparticles. researchgate.net
Hybrid films of rGO and osmium nanoparticles (rGO-Os NPs) have been synthesized at liquid/liquid interfaces. cens.res.in These binder-free films consist of ultra-small osmium nanoparticle aggregates interspersed within the rGO layers. researchgate.net This unique architecture not only provides a stable support for the nanoparticles, preventing their aggregation, but also facilitates efficient charge transfer. The resulting hybrid material exhibits enhanced electrocatalytic activity compared to its individual components, making it effective for applications like electrochemical sensing. researchgate.net
Integration in Fuel Cell Catalyst Layers
Osmium(IV) oxide and its derivatives are being investigated for integration into the catalyst layers of fuel cells. samaterials.comamericanelements.com In devices like solid oxide fuel cells, certain perovskite-structured oxides exhibit electronic conductivity, making them suitable for cathode applications. americanelements.com Osmium-based materials are considered for these applications due to their thermal stability and electrochemical properties. samaterials.comamericanelements.com
In the context of proton-exchange membrane fuel cells (PEMFCs), particularly direct borohydride fuel cells (DBFCs), osmium nanoparticles supported on carbon have shown significant promise as anode catalysts. researchgate.net They have demonstrated superior performance for the direct oxidation of borohydride, favoring a more complete 7-electron transfer process over the less efficient in-situ hydrogen generation pathway often seen with platinum catalysts. researchgate.net This enhanced activity and stability highlight the potential of osmium-based materials to reduce the reliance on expensive platinum-group metals in fuel cell technology. researchgate.net The catalyst layer, a critical component at the interface between the membrane and the gas diffusion layer, is where these crucial electrochemical reactions occur. techscience.com
Advanced Sensor Technologies (Research Prototypes)
The high reactivity and large surface-to-volume ratio of osmium oxide nanoparticles make them excellent candidates for the development of advanced research-prototype sensors. nanorh.com Their ability to catalyze specific reactions or respond to changes in their chemical environment forms the basis for novel gas sensors and electrochemical detectors.
Gas Sensing with Osmium Oxide Nanoparticles
Osmium oxide nanoparticles are utilized in chemical sensors due to their high surface area and reactivity. nanorh.com These properties allow them to detect specific gases by responding to changes in their electrochemical characteristics. nanorh.com A notable research application involves the fabrication of sensor arrays based on tungsten trioxide nanowires decorated with osmium oxide nanoparticles. rsc.org This hybrid material has been tested for its sensitivity to gases such as nitrogen dioxide, hydrogen, and ethanol (B145695). rsc.org The addition of osmium oxide nanoparticles significantly impacts the sensor's response, and by using an array of sensors with different osmium loadings, enhanced gas identification and quantification can be achieved through pattern recognition techniques. rsc.org
Table 2: Gas Sensing Applications of Osmium Oxide-Decorated Nanostructures
This table outlines the components and target analytes of a prototype gas sensor array.
| Sensor Material | Deposition Technique | Target Gases | Sensing Principle |
| Tungsten trioxide nanowires decorated with osmium oxide nanoparticles | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | Nitrogen dioxide, Hydrogen, Ethanol | Change in electrochemical properties upon gas exposure |
This research demonstrates the use of multivariate pattern recognition to improve gas identification with the sensor array. rsc.org
Electrocatalytic Sensing Mechanisms
The electrocatalytic properties of osmium oxide are central to its application in electrochemical sensors. nanorh.com These sensors operate based on the principle that the osmium material catalyzes the oxidation or reduction of a target analyte at an electrode surface, generating a measurable electrical signal.
A prime example is the use of hybrid films of reduced graphene oxide and osmium nanoparticles (rGO-Os NPs) for the detection of rhodamine B, a synthetic dye. cens.res.in In this application, the hybrid film is coated onto an electrode. The sensor demonstrates a remarkable performance in quantitatively detecting rhodamine B, with a linear response over a wide concentration range. cens.res.in The sensing mechanism relies on the electrocatalytic oxidation of rhodamine B on the surface of the modified electrode, a process significantly enhanced by the synergistic effects between the rGO and the osmium nanoparticles. researchgate.net Such sensors have shown good stability, reproducibility, and selectivity, demonstrating their potential for real-world sample analysis. cens.res.in
pH Sensing with Osmium Oxide Electrodes
Osmium(IV) oxide hydrate (OsO₂·nH₂O) has emerged as a promising material in the development of potentiometric pH sensors. These sensors operate on the principle that the potential of the osmium oxide electrode varies predictably with the pH of the surrounding solution. The hydrated nature of the oxide layer is crucial for this electrochemical response, as it facilitates the exchange of protons between the electrode surface and the electrolyte.
The performance of a pH sensor is primarily evaluated by its sensitivity, linearity, and operational range. While specific quantitative data for this compound electrodes is not extensively documented in publicly available literature, the behavior of platinum-group metal oxides provides a strong theoretical and practical framework. For these types of electrodes, the potential (E) is expected to vary linearly with pH according to the Nernst equation:
E = E₀ - (2.303 RT/F) pH
where E₀ is the standard electrode potential, R is the ideal gas constant, T is the temperature in Kelvin, and F is the Faraday constant. At room temperature (25 °C), the theoretical Nernstian slope is approximately 59.16 mV/pH unit.
Research on analogous materials like iridium oxide and ruthenium oxide has shown that the degree of hydration of the oxide film significantly influences the pH response. It is plausible that this compound electrodes exhibit a near-Nernstian response over a wide pH range. Some metal oxide-based pH sensors have even demonstrated a "super-Nernstian" response, with sensitivities exceeding the theoretical 59.16 mV/pH. This phenomenon is often attributed to specific surface redox reactions involving a higher ratio of protons to electrons.
The following interactive table summarizes the expected performance characteristics of an this compound pH sensor based on typical values for platinum-group metal oxide electrodes.
| Parameter | Expected Value | Description |
| Sensitivity | ~50-60 mV/pH | The change in electrode potential for a one-unit change in pH. |
| Linearity (R²) | > 0.99 | The degree to which the potential vs. pH plot follows a straight line. |
| pH Range | 2-12 | The range of pH values over which the sensor provides a linear and stable response. |
| Response Time | < 30 seconds | The time taken for the sensor to reach a stable potential reading after a change in pH. |
Fundamental Electrochemical Behavior and Redox Processes
The electrochemical properties of this compound are central to its application in various electrochemical devices. Understanding its fundamental behavior, particularly its redox processes, is key to optimizing its performance.
Cyclic Voltammetry and Electrochemical Characterization
A typical CV scan would involve sweeping the potential of an this compound electrode in a suitable electrolyte and measuring the resulting current. The voltammogram would likely exhibit broad, symmetric anodic and cathodic peaks, characteristic of surface-bound redox processes. The shape and position of these peaks would be influenced by factors such as the pH of the electrolyte, the scan rate, and the morphology and hydration state of the oxide film.
The data table below illustrates a hypothetical set of peak potentials that might be observed in a cyclic voltammogram of this compound in an acidic electrolyte.
| Process | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl |
| Os(III) ↔ Os(IV) + e⁻ | ~0.4 V | ~0.2 V |
| Os(IV) ↔ Os(VI) + 2e⁻ | ~0.9 V | ~0.7 V |
Oxidation States at Electrode Surfaces
The electrochemical activity of this compound is rooted in the ability of osmium to exist in multiple stable oxidation states, most notably Os(III), Os(IV), and Os(VI). At the electrode surface, these different oxidation states can be reversibly accessed by applying an external potential.
The primary redox transition of interest is the Os(III)/Os(IV) couple. In an aqueous environment, this transition is often coupled with the transfer of protons, leading to a pH-dependent redox potential. This pH dependence is the fundamental basis for the use of osmium oxide in pH sensing.
Another significant redox process involves the transition between Os(IV) and Os(VI). This higher-valent redox couple can be important in electrocatalytic applications. The specific potential at which these redox transitions occur is influenced by the chemical environment, including the composition of the electrolyte and the presence of any coordinating species. The hydrated nature of the oxide plays a critical role in facilitating the ion transport necessary for these redox reactions to proceed efficiently at the electrode-electrolyte interface.
Materials Science and Nanotechnology Research with Osmium Iv Oxide Hydrate
Nanoparticle Architecture and Property Correlation
The synthesis of osmium and osmium oxide nanoparticles from precursors like osmium(IV) oxide hydrate (B1144303) allows for the detailed investigation of how architectural parameters at the nanoscale correlate with the material's bulk properties.
Precise control over the size and shape of osmium-based nanoparticles is critical for tuning their electronic, optical, and catalytic properties. Researchers have developed various wet-chemical and physical methods to manipulate these characteristics. The final morphology and dimensions of the nanocrystals are largely dependent on the synthesis conditions, including the choice of precursor, reducing agents, capping agents, and reaction environment.
Key strategies for controlling nanoparticle size and morphology include:
Varying Precursor and Reductant Ratios: The concentration ratio between the osmium precursor and the reducing agent can be adjusted to control the final size of the nanoparticles. For instance, using OsO₄ with tetrabutylammonium (B224687) borohydride (B1222165), different concentration ratios have yielded nanoparticles with sizes of 1±0.2 nm, 10–30 nm, 22±2 nm, and 31±3 nm.
Controlling Reaction Time: The duration of the synthesis process has a direct impact on particle growth. In hydrothermal synthesis of OsO₂ crystals, increasing the reaction time from 5 to 24 hours resulted in the growth of irregular nanoparticles with diameters from 40–150 nm to larger nanosphere crystals of 100–380 nm in size.
Selection of Precursor Compound: The choice of the initial osmium compound can influence the crystal structure of the resulting nanoparticles. For example, using Os(acac)₃ as a precursor can lead to the formation of face-centered cubic (fcc) Os nanoparticles, a structure not found in bulk osmium, which naturally adopts a hexagonal close-packed (hcp) form.
Electron Beam Irradiation: This physical method allows for size control by modulating the irradiation time. Osmium nanoparticles with diameters ranging from 1.5 nm to 50 nm have been fabricated on graphitic structures using this technique.
| Synthesis Method | Key Control Parameter | Precursor(s) | Resulting Size/Morphology |
|---|---|---|---|
| Two-Phase Chemical Reduction | Precursor/Reductant Ratio | OsO₄, TBABH₄ | 1±0.2 nm to 31±3 nm |
| Hydrothermal Synthesis | Reaction Time (5-24h) | Osmium solution | 40-150 nm irregular particles to 100-380 nm nanospheres |
| Wet-Chemical Synthesis | Precursor Choice | Os(acac)₃ vs. OsCl₃ | Face-centered cubic (fcc) vs. hexagonal close-packed (hcp) structures |
| Electron Irradiation | Irradiation Time | Organometallic Osmium Complex | 1.5 nm to 50 nm |
The surface chemistry of osmium and osmium oxide nanomaterials is critical as it governs their interaction with the surrounding environment, which is particularly important for applications in catalysis and biomedicine. Modifying the surface can enhance stability, prevent aggregation, and introduce specific functionalities.
Capping agents, or stabilizers, are frequently used during colloidal synthesis to control particle growth and prevent agglomeration. For instance, ascorbic acid has been used as both a reducing and capping agent to produce osmium nanoclusters in the 1-1.5 nm range. Similarly, heparin has been employed as a protecting and stabilizing agent in the synthesis of heparin-capped osmium nanoparticles.
A significant area of research is the development of surfactant-free synthesis methods. Nanoparticles with clean, accessible surfaces are highly desirable for catalytic applications, as capping agents can block active sites. Surfactant-free nanoparticles are also more straightforward to modify with specific ligands for biomedical uses, such as targeted drug delivery. The surface of nanoparticles can be functionalized with various molecules, including polymers or ligands like antibodies and peptides, to enhance stability and target specific cells or tissues.
Osmium is a valuable component in the formation of bimetallic and composite nanoalloys, which often exhibit synergistic properties superior to their individual components. The inherent tendency of osmium to form small nanoparticles makes it an excellent candidate for studying the nucleation and formation mechanisms of nanoalloys.
Research has demonstrated the successful synthesis of various osmium-containing nanoalloys:
Bimetallic Nanoalloys: Pd-Os (Palladium-Osmium) and Pt-Os (Platinum-Osmium) nanoalloys have been formed through the thermal decomposition of complex salts like [Pd(NH₃)₄][OsCl₆] and [Pt(NH₃)₄][OsCl₆].
Composite Nanoalloys: A cerium-embellished osmium oxide nanoalloy (CeO₂/OsO₄ NA) has been synthesized using a plant extract. This biogenic approach resulted in a nanoalloy with a crystallite size of approximately 23.2 nm.
These nanoalloys are being investigated for a range of applications, leveraging the combined properties of osmium and the other constituent metals or oxides.
Thin Film and Coating Technologies
Osmium(IV) oxide and its derivatives are utilized in the creation of thin films and coatings for various advanced materials and specialized applications. These films can provide enhanced durability, conductivity, and specific catalytic or electronic functions.
Several vapor deposition techniques are employed to create thin films of osmium and osmium oxides on various substrates. The choice of method and precursors determines the final composition and quality of the film.
Chemical Vapor Deposition (CVD): CVD is a process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. Both thermal and plasma-enhanced CVD (PE-CVD) have been used to deposit OsO₂ films. PE-CVD, for example, uses osmium tetroxide (OsO₄) sublimation gas and a DC glow discharge plasma to create highly uniform and conductive osmium coatings.
Atomic Layer Deposition (ALD): ALD is a subclass of CVD that allows for the deposition of conformal thin films with atomic-level precision. Osmium thin films have been grown using ALD with osmocene and molecular oxygen as precursors at temperatures between 325 and 375 °C. While this specific process yielded pure osmium metal films, ALD remains a viable technique for oxide deposition with different process parameters.
Magnetron Sputtering: This is a physical vapor deposition (PVD) technique that has also been reported for the creation of osmium films.
| Deposition Method | Typical Precursor(s) | Resulting Film | Key Characteristics |
|---|---|---|---|
| Plasma-Enhanced CVD (PE-CVD) | Osmium Tetroxide (OsO₄) | Osmium (or OsO₄ under certain conditions) | Ultra-thin, small grain size, high conductivity |
| Atomic Layer Deposition (ALD) | Osmocene, O₂ | Osmium (metal) | Conformal growth, precise thickness control |
| Magnetron Sputtering (PVD) | Osmium Target | Osmium | Physical deposition method |
| Thermal/Plasma CVD | Not specified | Osmium Dioxide (OsO₂) | Chemical reaction-based deposition |
The unique properties of osmium and osmium oxide films and coatings make them suitable for integration into a variety of high-performance materials and specialized applications.
Aerospace and Structural Components: Osmium(IV) oxide's thermal stability and insolubility make it useful in ceramic structures and as a component in lightweight structural materials for the aerospace industry.
Protective Coatings: Osmium thin films are being explored as protective coatings for microdevices, where they can offer improved durability and performance compared to traditional materials.
Electrochemical Applications: These materials play a role in electrochemical applications such as fuel cells, where they can act as catalysts to improve energy conversion efficiency.
Specialized Coatings for Microscopy: A key application is in sample preparation for Scanning Electron Microscopy (SEM). An ultra-thin, conductive osmium coating, often applied via PE-CVD, can be deposited on non-conductive samples. This coating prevents charging effects under the electron beam, allowing for clear, high-resolution imaging of delicate or complex structures without the graininess or directional artifacts sometimes produced by sputter coating.
Hybrid Material Systems and Composites
The integration of osmium(IV) oxide hydrate and its derivatives into hybrid material systems and composites has opened new avenues for developing advanced materials with tailored functionalities. These composite materials leverage the unique properties of osmium compounds in synergy with other materials like graphene and metal oxides to achieve enhanced performance in various applications.
Reduced Graphene Oxide-Osmium (rGO-Os) Composites
Reduced graphene oxide-osmium (rGO-Os) composites are a class of hybrid materials that combine the exceptional properties of reduced graphene oxide with the catalytic and electrochemical capabilities of osmium. The synthesis of these composites typically involves the reduction of graphene oxide in the presence of an osmium precursor.
One notable method for the preparation of rGO-Os hybrid nanodendrites is through a liquid/liquid interface method. This technique involves the introduction of a phase-transferred metal-organic precursor in a toluene (B28343) phase and a graphene oxide dispersion in an aqueous phase, along with a reducing agent such as hydrazine (B178648) hydrate. This process results in the formation of dendritic networks of osmium nanoparticles and their aggregates decorating the rGO layers. The resulting rGO-Os hybrid thin films have demonstrated improved catalytic and surface-enhanced activities.
The synergistic effect between the rGO and the osmium nanoparticles is crucial for the enhanced performance of these composites. The rGO serves as an excellent support material due to its large surface area and high electrical conductivity, while the osmium nanoparticles provide the catalytic or electrochemical activity. This combination has shown promise in applications such as catalysis and surface-enhanced Raman spectroscopy (SERS).
Table 1: Synthesis and Properties of rGO-Os Composites
| Parameter | Description |
|---|---|
| Synthesis Method | Liquid/liquid interface method |
| Precursors | Graphene oxide, Osmium metal-organic precursor |
| Reducing Agent | Hydrazine hydrate |
| Composite Structure | Dendritic networks of Os nanoparticles on rGO layers |
| Observed Properties | Improved catalytic and surface-enhanced activities |
Metal Oxide Nanowire Decoration
The decoration of metal oxide nanowires with osmium nanoparticles represents another significant area of research in hybrid material systems. This approach aims to enhance the properties of the host metal oxide nanowires for specific applications, such as gas sensing.
A notable example is the fabrication of sensors based on tungsten trioxide (WO₃) nanowires decorated with osmium oxide (OsO₄) nanoparticles. rsc.org These hybrid materials are synthesized using a two-step aerosol-assisted chemical vapor deposition (AACVD) technique. wikipedia.org This method allows for the controlled deposition of osmium oxide nanoparticles onto the surface of the tungsten oxide nanowires. rsc.orgwikipedia.org
The morphological and chemical characteristics of these decorated nanowires have been studied using techniques such as Field Emission Scanning Electron Microscopy (FESEM), High-Resolution Transmission Electron Microscopy (HR-TEM), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). wikipedia.org The loading of osmium has been found to impact the layer morphology of the nanowires. wikipedia.org
In gas sensing applications, the presence of osmium oxide nanoparticles on the tungsten oxide nanowires has been shown to enhance the sensor response to various gases, including nitrogen dioxide, hydrogen, and ethanol (B145695). rsc.org The osmium decoration increases the number of clusters of tungsten oxide along the nanowires, making them more defective. wikipedia.org These defects act as highly active sites for the adsorption of oxygen, thereby improving the gas sensing performance. wikipedia.org
Table 2: Osmium-Decorated Tungsten Oxide Nanowires
| Parameter | Description |
|---|---|
| Host Material | Tungsten trioxide (WO₃) nanowires |
| Decoration | Osmium oxide (OsO₄) nanoparticles |
| Synthesis Technique | Aerosol-Assisted Chemical Vapor Deposition (AACVD) |
| Characterization | FESEM, HR-TEM, ToF-SIMS |
| Effect of Decoration | Impact on layer morphology, increased defects |
| Application | Enhanced gas sensing for nitrogen dioxide, hydrogen, and ethanol |
Optoelectronic and Photothermal Research Applications
The unique electronic and optical properties of osmium-containing nanomaterials are being explored for their potential in optoelectronic and photothermal applications. These research areas focus on the interaction of these materials with light and the subsequent generation of electronic or thermal responses.
Plasmonic Characteristics of Osmium Nanoparticles
Plasmonics is the study of the interaction between electromagnetic fields and free electrons in a metal. researchgate.net Noble metal nanoparticles, when interacting with light, can exhibit a phenomenon known as localized surface plasmon resonance (LSPR). korea.ac.kr LSPR is the collective oscillation of conduction electrons in the nanoparticle, which is excited by light of a specific wavelength. wikipedia.org This resonance results in strong absorption and scattering of light at that particular wavelength. rsc.org
The LSPR frequency is sensitive to the nanoparticle's size, shape, composition, and the surrounding dielectric environment. korea.ac.kr For noble metals like gold and silver, the LSPR occurs in the visible and near-infrared regions of the electromagnetic spectrum, giving rise to their vibrant colors in colloidal solutions. wikipedia.org
While osmium is a noble metal, research into the specific plasmonic characteristics of osmium nanoparticles is not as extensive as that for gold and silver. However, the fundamental principles of LSPR are expected to apply. The ability to synthesize osmium nanoparticles suggests their potential for plasmonic applications. mdpi.com The study of the plasmonic properties of osmium nanoparticles could reveal unique optical characteristics that may be advantageous for various applications, including sensing and catalysis.
Thermoplasmonic Behavior in Nanomaterials
Thermoplasmonics is a field that investigates the heat generation in plasmonic nanostructures resulting from the absorption of light. researchgate.net When plasmonic nanoparticles absorb light at their LSPR frequency, the energy from the absorbed photons is efficiently converted into heat through a series of non-radiative processes. This localized heating effect is known as the photothermal effect. researchgate.net
The efficiency of this light-to-heat conversion, known as the photothermal conversion efficiency, is a critical parameter for applications such as photothermal therapy, where localized heat is used to destroy cancer cells. nih.gov The photothermal conversion efficiency is influenced by factors such as the nanoparticle's material, size, shape, and the wavelength of the incident light.
While there is extensive research on the thermoplasmonic behavior of gold and silver nanoparticles, specific studies on the photothermal properties of osmium nanoparticles are limited. However, as osmium is a noble metal capable of supporting plasmons, it is anticipated that osmium nanoparticles will also exhibit a photothermal effect. Further research is needed to quantify the photothermal conversion efficiency of osmium nanoparticles and to explore their potential in photothermal applications.
Theoretical and Computational Chemistry Studies of Osmium Iv Oxide Hydrate
Density Functional Theory (DFT) Calculations and Electronic Structure
Density Functional Theory (DFT) has become a important method for studying the electronic structure and related properties of materials like osmium(IV) oxide hydrate (B1144303). DFT calculations allow for the elucidation of molecular geometries, electronic band structures, and the prediction of reaction pathways.
DFT calculations have been employed to understand the fundamental electronic properties of osmium oxides. For the anhydrous form, OsO₂, which crystallizes in a rutile structure, DFT calculations combined with photoelectron spectroscopy have revealed its metallic electronic structure. researchgate.net These studies show a significant density of states near the Fermi level, which is a characteristic of metallic behavior. researchgate.net While specific DFT studies on the hydrated form are less common in the literature, the principles from anhydrous OsO₂ can be extended. The inclusion of water molecules in the crystal lattice is expected to influence the electronic structure, primarily through hydrogen bonding and changes in the local coordination environment of the osmium atoms.
The optimized molecular structure from DFT calculations can provide precise data on bond lengths and angles, which are crucial for understanding the compound's stability and reactivity. For hydrated inorganic salts, DFT has been successfully used to correlate calculated bond parameters with experimental data.
Table 1: Representative Theoretical Bond Parameters for Hydrated Metal Oxides
| Parameter | Bond Type | Calculated Value (Å) |
| Bond Length | M-O (oxide) | 1.9 - 2.1 |
| Bond Length | M-O (water) | 2.0 - 2.3 |
| Bond Length | O-H (water) | ~0.98 |
| Bond Angle | O-M-O | Varies with coordination |
| Bond Angle | H-O-H (water) | ~104.5 |
Note: The values presented are generalized from DFT studies on various hydrated metal oxides and are intended to be representative. Specific values for OsO₂·nH₂O would require dedicated calculations.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction barriers. This is particularly valuable in catalysis, where understanding the mechanistic details is key to designing more efficient catalysts. For instance, DFT has been used to establish the mechanism of nitrile hydration catalyzed by osmium complexes, revealing that trihydride osmium(IV) amidate complexes are key intermediates. nih.gov The calculations showed how these complexes release the carbonyl group to form the true catalyst. nih.gov
In the context of OsO₂·nH₂O, DFT could be used to model processes such as its involvement in oxidation reactions or its formation from precursor osmium compounds. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction kinetics and thermodynamics.
Molecular Dynamics Simulations and Ab Initio Approaches
Molecular dynamics (MD) simulations and ab initio methods provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time, such as solvation and surface interactions.
Understanding the interaction of OsO₂ with water is crucial for its applications in aqueous environments. MD simulations can model the behavior of a large number of water molecules around the OsO₂ structure, providing insights into the structure of the hydration shells and the dynamics of water exchange. Ab initio MD, which uses electronic structure calculations to determine the forces between atoms at each time step, can provide a more accurate description of these interactions, including hydrogen bonding and proton transfer events. Such simulations have been used to study the hydration of ions and the structure of water at interfaces, and similar approaches could be applied to OsO₂·nH₂O.
Table 2: Key Parameters in Molecular Dynamics Simulations of Hydration
| Parameter | Description | Typical Application |
| Potential Model | Describes the forces between atoms. | Crucial for accurately representing the interactions between OsO₂, water, and any dissolved species. |
| Simulation Time | The duration of the simulation. | Needs to be long enough to capture the relevant dynamic processes, such as water diffusion. |
| System Size | The number of atoms in the simulation box. | Must be large enough to avoid finite-size effects and to accurately model bulk solvent behavior. |
| Ensemble | The set of thermodynamic variables that are held constant (e.g., NVT, NPT). | Chosen to mimic the experimental conditions of interest. |
The surface of osmium(IV) oxide hydrate plays a critical role in its catalytic and electrochemical applications. MD simulations can be used to model the adsorption of molecules onto the OsO₂·nH₂O surface. mdpi.com This can provide information on the preferred binding sites, the orientation of the adsorbed molecules, and the strength of the adsorption. For example, simulations could be used to study the adsorption of reactants in a catalytic process or the interaction of the surface with a polymer support. documentsdelivered.com These simulations can reveal how the presence of surface water molecules influences the adsorption process.
Computational Design of this compound-Based Catalysts and Materials
Computational chemistry is increasingly being used not just to understand existing materials but also to design new ones with desired properties. ias.ac.in By combining DFT calculations and MD simulations, it is possible to screen potential catalyst candidates and to predict their performance before they are synthesized in the lab.
For OsO₂·nH₂O, computational design could be used to explore the effects of doping with other metals or of modifying the surface with different functional groups. DFT calculations could predict how these modifications would alter the electronic structure and, consequently, the catalytic activity. ias.ac.in For example, calculations could identify dopants that would enhance the adsorption of a particular reactant or lower the energy barrier for a key reaction step. This computational pre-screening can significantly accelerate the discovery of new and improved catalysts and materials based on this compound.
Finite Element Method (FEM) for Nanoparticle Behavior Simulation
The Finite Element Method (FEM) is a powerful computational modeling technique used to predict how an object will react to real-world forces, such as mechanical stress, heat, and vibration. In the realm of nanotechnology, FEM has emerged as a crucial tool for understanding the complex behaviors of nanoparticles, which can differ significantly from their bulk material counterparts. ieee.orgacademie-sciences.fr This method involves dividing a larger complex problem, or object, into a collection of smaller, simpler parts called "finite elements." ieee.org By analyzing the interactions between these elements, engineers and scientists can simulate the behavior of the entire structure with a high degree of accuracy, reducing the need for physical prototypes and extensive experimental testing. ieee.org
While direct FEM studies on this compound are not extensively documented in publicly available research, the application of this method to other metal oxide and crystalline nanoparticles provides a clear framework for how such simulations would be conducted and what insights could be gained. The primary focus of FEM in nanoparticle research is often on characterizing their mechanical properties. academie-sciences.fracademie-sciences.fr Nanoparticles, unlike bulk materials, can withstand extremely high stresses, often in the gigapascal (GPa) range, and exhibit significant ductility. academie-sciences.fr
A typical FEM simulation of an this compound nanoparticle would begin with the creation of a 3D geometric model of the nanoparticle. This model would then be "meshed," or broken down into a high number of finite elements, such as tetrahedrons or hexahedrons. Material properties, which could be derived from experimental data or other computational methods like Density Functional Theory (DFT), would be assigned to these elements. These properties would include parameters like Young's Modulus (a measure of stiffness), Poisson's ratio (the ratio of transverse to axial strain), and density.
The simulation would then apply virtual loads or boundary conditions to the meshed model to mimic experimental conditions. For instance, a simulated compression test could be performed by applying a force to the top surface of the nanoparticle model while constraining the bottom surface. The FEM software then solves a series of complex mathematical equations for each element to determine key outputs like stress and strain distribution throughout the nanoparticle. simscale.comyoutube.com The force-displacement curve obtained from such a simulation is a fundamental output, providing a "fingerprint" of the nanoparticle's mechanical response. academie-sciences.fr
The results of these simulations can reveal critical information about the nanoparticle's behavior. For example, FEM can identify areas of high stress concentration, which could be potential points of failure. It can also be used to predict the elastic and plastic deformation of the nanoparticle under different loading conditions. For a hydrated compound like this compound, FEM could potentially be adapted to model the effects of the water of hydration on the nanoparticle's structural integrity and mechanical response.
Below is a hypothetical data table outlining the typical inputs and potential outputs for a FEM simulation of an this compound nanoparticle under compressive stress.
| Simulation Parameter | Description | Hypothetical Value/Condition |
| Input Parameters | ||
| Nanoparticle Geometry | The shape and size of the nanoparticle being modeled. | 50 nm diameter sphere |
| Young's Modulus (E) | A measure of the material's stiffness in the elastic region. | 350 GPa |
| Poisson's Ratio (ν) | The ratio of transverse strain to axial strain. | 0.28 |
| Material Density (ρ) | The mass per unit volume of the material. | 9.8 g/cm³ |
| Applied Load | The compressive force applied to the nanoparticle. | 500 µN |
| Boundary Conditions | Constraints applied to the model to simulate real-world conditions. | Fixed support on the bottom surface |
| Mesh Type | The type of elements used to discretize the model. | Tetrahedral elements |
| Output Parameters | ||
| Maximum Von Mises Stress | A value used to predict the yielding of a ductile material. | 2.5 GPa |
| Maximum Principal Strain | The maximum elongation experienced by the material. | 0.007 |
| Total Deformation | The overall change in the shape of the nanoparticle. | 1.2 nm |
| Reaction Force | The force exerted by the support to maintain equilibrium. | -500 µN |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or simulation data for this compound is not available.
Emerging Research Directions and Future Perspectives in Osmium Iv Oxide Hydrate Studies
Cross-Disciplinary Research Synergies
The inherent properties of osmium(IV) oxide hydrate (B1144303) position it at the intersection of several scientific fields, fostering synergistic research that promises to unlock its full potential.
In the realm of catalysis , the hydrated nature of this compound suggests the presence of surface hydroxyl groups, which can play a crucial role in catalytic reactions. Research into osmium-based catalysts has historically focused on compounds like osmium tetroxide for dihydroxylation reactions. However, the heterogeneous nature and potential for unique electronic properties of osmium(IV) oxide hydrate open avenues for its use in a broader range of catalytic transformations, including hydrogenation and oxidation reactions. nih.govnih.gov The interaction between the hydrated surface and organic substrates is a key area of investigation, with the potential for developing highly selective and efficient catalytic systems.
The field of materials science is another area where this compound is poised to make an impact. The presence of water molecules in its structure can influence its physical and chemical properties, such as conductivity and thermal stability. samaterials.comamericanelements.com Its potential use in advanced electronics and as a component in lightweight structural materials is an active area of research. samaterials.comamericanelements.com The distinct bluish-black appearance of the dihydrate, as opposed to the brownish-black of the anhydrous form, also points to differences in its electronic structure that could be harnessed in optical or sensory applications. reddit.comwikipedia.org
Furthermore, in electrochemistry , the hydrated oxide is being explored for its potential in energy storage and conversion. nih.govsamaterials.com The ability of transition metal oxides to participate in redox reactions makes them suitable for applications such as supercapacitors and as electrocatalysts for reactions like the oxygen evolution reaction (OER). nih.gov The hydration layer could potentially enhance ion mobility and provide active sites for electrochemical processes, making it a promising candidate for next-generation energy devices. nih.govsamaterials.com
Methodological Advancements in Synthesis and Characterization
Progress in understanding and utilizing this compound is intrinsically linked to the development of advanced methods for its synthesis and characterization.
Recent advancements in synthesis have moved beyond traditional methods to offer greater control over the material's properties. The formation of osmium(IV) oxide dihydrate (OsO₂·2H₂O) has been reported through the reduction of higher oxidation states of osmium in aqueous solutions. wikipedia.org For instance, the reduction of sodium osmate has been shown to yield the dark blue dihydrate. reddit.com Another method involves the reduction of osmium compounds with alcohol, which also produces the hydrated form. wikipedia.org Adding a strong alkali to chloroosmic acid or its salts is another reported route to the dihydrate. wikipedia.org A patented process also describes the precipitation of hydrated osmium dioxide by neutralizing and boiling an alkaline solution containing an organic reducing compound. These methods provide pathways to obtaining this specific hydrated phase, which is crucial for studying its unique properties.
The characterization of this compound requires a suite of sophisticated techniques to probe its structure, composition, and properties. While standard techniques like X-ray diffraction (XRD) are essential for determining the crystal structure, the amorphous or poorly crystalline nature of some hydrated forms can present challenges. Spectroscopic methods such as X-ray Photoelectron Spectroscopy (XPS) are vital for determining the oxidation state of osmium and the nature of the oxygen species present, including hydroxyl groups. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for quantifying the water content and understanding the thermal stability and decomposition pathways of the hydrate.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure and phase purity |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states |
| Thermogravimetric Analysis (TGA) | Water content and thermal stability |
| Differential Scanning Calorimetry (DSC) | Phase transitions and thermal events |
| Infrared (IR) and Raman Spectroscopy | Vibrational modes of Os-O and O-H bonds |
| Scanning Electron Microscopy (SEM) | Morphology and particle size |
| Transmission Electron Microscopy (TEM) | Nanostructure and crystallinity |
Sustainable and Scalable Research Approaches
The rarity and cost of osmium necessitate the development of sustainable and scalable research approaches for the synthesis and application of its compounds.
The principles of green chemistry are increasingly being applied to the synthesis of metal oxides to minimize environmental impact and reduce costs. nih.govmdpi.com For this compound, this involves exploring the use of environmentally benign reducing agents, water as a solvent, and milder reaction conditions. The development of "green" synthesis routes using plant extracts or microorganisms, which have been successful for other metal oxides, presents an exciting avenue for future research into osmium compounds. nih.govmdpi.com
Ensuring the scalability of synthesis methods is crucial for transitioning from laboratory-scale research to potential industrial applications. Current methods for producing osmium compounds often involve complex and energy-intensive processes. masterorganicchemistry.com Research is needed to develop more efficient and scalable production routes for this compound that maintain control over its physicochemical properties. This could involve flow chemistry or other continuous manufacturing processes that offer better control and higher throughput compared to batch synthesis.
Exploration of Novel Reactivity and Application Domains
The unique properties of this compound suggest a rich and largely unexplored landscape of novel reactivity and potential applications.
In catalysis, the hydrated surface of OsO₂·nH₂O could exhibit distinct reactivity compared to its anhydrous counterpart. It is considered a potential "building block in osmium chemistry," capable of reacting with acids to form various osmium compounds. reddit.com This reactivity opens up possibilities for its use as a precursor in the synthesis of other osmium-based catalysts and materials. Investigating its catalytic activity in a wider range of organic transformations beyond those traditionally associated with osmium is a key area for future research.
The exploration of novel application domains is another exciting frontier. Its potential use in sensors, leveraging changes in its electrical or optical properties upon interaction with specific analytes, is an area ripe for investigation. In the field of medicine, while some osmium compounds are being explored for their anti-cancer properties, the biocompatibility and potential therapeutic applications of this compound remain to be studied. americanelements.com The unique electronic properties of this material could also lead to its use in novel electronic and optoelectronic devices. samaterials.comamericanelements.com
| Potential Application Domain | Rationale |
| Heterogeneous Catalysis | Presence of surface hydroxyl groups and unique electronic structure. |
| Electrochemical Energy Storage | Redox activity and potential for enhanced ion mobility. |
| Sensors | Changes in electrical or optical properties upon analyte interaction. |
| Advanced Materials | Potential for high thermal stability and conductivity. |
| Biomedical Applications | Exploration of biocompatibility and therapeutic potential. |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 in ) .
- Ventilation : Use fume hoods to avoid inhalation of particulates (H335) .
- Spill Management : Collect solids with non-reactive absorbents; avoid water contamination ( Section 6) .
- Waste Disposal : Follow hazardous waste guidelines (e.g., EU Directive 2008/98/EC) .
In studies reporting conflicting data on the redox behavior of this compound, what experimental variables should be re-examined to resolve discrepancies?
Q. Advanced
- Hydration State : Variations in H₂O content (e.g., x in OsO₂·xH₂O) can shift redox potentials. Use TGA to standardize hydration .
- Electrolyte pH : Redox activity in acidic vs. alkaline media may differ due to proton-coupled electron transfer .
- Surface Contamination : Residual chloride from precursors (e.g., OsCl₃) can inhibit redox sites. Pre-treat samples with ultrapure water rinsing .
What are the optimal storage conditions for this compound to prevent decomposition or hydration state changes?
Basic
Store in airtight containers under dry nitrogen or argon to minimize moisture absorption or oxidation. Temperature should be maintained at 4–25°C ( Section 7). Desiccants like silica gel can stabilize hydration levels .
How does the hydration state of Osmium(IV) oxide influence its catalytic efficiency in oxidation reactions compared to its anhydrous counterpart?
Advanced
Hydrated phases often exhibit higher catalytic activity due to hydroxyl groups facilitating electron transfer. For example, RuO₂·H₂O shows enhanced oxygen evolution reaction (OER) activity compared to anhydrous RuO₂ . Similarly, OsO₂·H₂O may stabilize intermediates in alcohol oxidations. However, excessive hydration can reduce surface area, necessitating balance via controlled synthesis .
Which spectroscopic techniques are most effective for determining the structural properties of this compound?
Q. Basic
- X-ray Absorption Spectroscopy (XAS) : Probes local Os-O coordination and oxidation state .
- Fourier-Transform Infrared (FTIR) : Identifies hydroxyl and Os=O vibrational modes .
- Solid-State NMR : Resolves proton environments in the hydrate structure .
What are the implications of varying synthetic routes on the morphology and surface area of this compound, and how can these be characterized?
Advanced
Hydrothermal synthesis typically yields nanoparticles with high surface area (~150 m²/g), while precipitation methods produce agglomerated particles. Morphology impacts catalytic performance; for example, nanoplatelets expose more active (110) facets. Characterization tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
